7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXFLHGRWQZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678376 | |
| Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954422-25-4 | |
| Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
A Senior Application Scientist's Guide to the definitive Structure Elucidation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active agents.[1] Its rigid, planar bicyclic system provides an ideal framework for designing molecules that can interact with high specificity at various biological targets, leading to applications as protein kinase inhibitors for cancer treatment, antifungal agents, and central nervous system modulators.[1][2][3]
Given its therapeutic importance, the unambiguous structural confirmation of any new pyrazolo[1,5-a]pyrimidine derivative is a non-negotiable prerequisite for further development. Misinterpretation of isomeric forms or substitution patterns can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.
This in-depth guide provides a comprehensive, field-proven workflow for the definitive structure elucidation of a representative member of this class: This compound . We will move beyond a mere listing of techniques to explain the causality behind the experimental choices, creating a self-validating system that ensures the highest degree of scientific integrity. This workflow is designed for researchers, chemists, and drug development professionals who require absolute confidence in their molecular architecture.
Molecular Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | Inferred from similar structures |
| Molecular Weight | 182.62 g/mol | Calculated |
| Monoisotopic Mass | 182.0359 g/mol | Calculated |
| CAS Number | 954422-25-4 | [4] |
A Multi-Pronged Approach to Unambiguous Elucidation
The core principle of robust structure elucidation is the convergence of evidence from orthogonal analytical techniques. No single method provides the complete picture. Instead, we build a case, where each piece of data from Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography validates and reinforces the others.
Mass Spectrometry (MS): The First Line of Inquiry
Expertise & Rationale: Mass spectrometry is the initial and most rapid method to confirm the elemental composition and molecular weight of the synthesized compound. For halogenated molecules, it offers an immediate, self-validating clue through isotopic patterns. We employ high-resolution mass spectrometry (HRMS), typically with a time-of-flight (TOF) or Orbitrap analyzer, because the precision of the mass measurement is sufficient to predict the molecular formula definitively.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which will protonate the basic nitrogen atoms in the heterocyclic core, yielding the [M+H]⁺ ion.
-
Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Data Processing: Determine the accurate mass of the most abundant peak in the molecular ion cluster. Compare this observed mass with the theoretical mass calculated for the protonated target molecule, C₈H₈ClN₄⁺.
Data Interpretation & Trustworthiness:
-
Exact Mass Confirmation: The high-resolution mass provides a crucial filter. A measured mass within 5 ppm of the calculated mass for C₈H₈ClN₄⁺ provides strong confidence in the elemental formula.
-
The Chlorine Isotope Signature: This is the key self-validating feature in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks:
-
An [M+H]⁺ peak corresponding to molecules containing ³⁵Cl.
-
An [M+2+H]⁺ peak, two m/z units higher, corresponding to molecules with ³⁷Cl. The characteristic ~3:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[5]
-
Anticipated HRMS Data Summary
| Ion | Calculated m/z | Observed m/z | Isotope Peak | Calculated m/z | Intensity Ratio |
| [C₈H₈³⁵ClN₄]⁺ | 183.0432 | ~183.043 | [C₈H₈³⁷ClN₄]⁺ | 185.0403 | ~3:1 |
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Rationale: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful technique for determining the complete covalent structure of a molecule in solution. A suite of 1D and 2D NMR experiments is required to create a self-validating network of correlations that leaves no ambiguity in the assignment of protons and carbons.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
-
2D Spectra Acquisition:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for assembling the molecular fragments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 3 bonds).
-
Data Interpretation & Trustworthiness:
The power of this approach lies in cross-validation. For example, the ¹H NMR will show a singlet for the methyl group. The HSQC will link this proton signal to a specific carbon signal. The HMBC will then show correlations from these methyl protons to the C2 carbon of the pyrazole ring, definitively placing the methyl group at the C2 position.
-
¹H NMR: We anticipate three distinct signals in the aromatic region corresponding to H3, H5, and H6, and one singlet in the aliphatic region for the 2-methyl group.
-
¹³C NMR: We expect to see 8 distinct carbon signals.
-
HSQC: This spectrum will unambiguously link the proton signals for H3, H5, H6, and the methyl group to their corresponding carbon atoms.
-
HMBC: This is the ultimate tool for structural proof. Key long-range correlations will build the bicyclic core and confirm the substituent positions. For instance, the H5 proton should show a correlation to the C7 carbon, which is substituted with chlorine.
Anticipated NMR Data and Key HMBC Correlations
| Atom | ¹H δ (ppm, multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |
| 2-CH₃ | ~2.5 (s, 3H) | ~15 | C2, C3 |
| C2 | - | ~150 | - |
| H3 | ~6.5 (s, 1H) | ~98 | C2, C3a, 2-CH₃ |
| C3a | - | ~148 | - |
| H5 | ~7.2 (d, J≈7 Hz) | ~112 | C3a, C6, C7 |
| H6 | ~8.6 (d, J≈7 Hz) | ~130 | C5, C7, C7a |
| C7 | - | ~145 | - |
| C7a | - | ~142 | - |
| Note: Chemical shifts (δ) are estimates based on related pyrazolo[1,5-a]pyrimidine systems and will vary with solvent.[6][7] |
Visualization of Key Structural Correlations
The following diagram illustrates the critical 2- and 3-bond correlations from the HMBC experiment that lock in the structure of this compound.
Caption: Key HMBC correlations confirming substituent positions.
Single-Crystal X-ray Crystallography: The Absolute Proof
Expertise & Rationale: X-ray crystallography provides the ultimate, unambiguous confirmation of molecular structure. By diffracting X-rays off a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. This technique serves as the gold standard, validating the structural hypotheses derived from MS and NMR.[8]
Experimental Protocol: Crystallization and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction. A common method is the slow evaporation of a saturated solution of the compound. Solvents to screen include ethyl acetate, dichloromethane, or acetone, often with a less polar co-solvent like hexane.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final, precise 3D structure.
Data Interpretation & Trustworthiness:
The output is a complete set of atomic coordinates, bond lengths, and bond angles. This provides an irrefutable 3D model of the molecule as it exists in the solid state. The resulting Crystallographic Information File (CIF) is a self-contained, verifiable record of the structure, confirming the connectivity, regiochemistry, and stereochemistry with absolute certainty.
Typical Crystallographic Data Summary (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å), b (Å), c (Å) | 6.6, 12.6, 13.9 |
| β (°) | 100.1 |
| R-factor | < 0.05 |
| Note: Data is illustrative, based on a closely related published structure to demonstrate typical output. |
Integrated Workflow for Structure Elucidation
A logical, phased approach ensures efficiency and confidence at each step. The workflow is designed as a self-validating cascade, where the output of one stage informs and is confirmed by the next.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 954422-25-4 [amp.chemicalbook.com]
- 5. article.sapub.org [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.box]
Spectroscopic Characterization of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a chloro group at the 7-position and a methyl group at the 2-position, yielding 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, creates a key intermediate for the synthesis of more complex derivatives.[2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during drug discovery and development processes.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the overall integrity of the heterocyclic core.
A. Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Caption: Workflow for IR sample preparation and data acquisition using ATR.
B. Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H stretching (methyl) | 2980 - 2850 | Medium to Weak |
| C=N and C=C stretching (ring) | 1650 - 1450 | Strong to Medium |
| C-H in-plane bending | 1300 - 1000 | Medium |
| C-Cl stretching | 800 - 600 | Strong |
| C-H out-of-plane bending | 900 - 675 | Strong |
Interpretation of the IR Spectrum:
-
Aromatic C-H Stretch: The presence of the pyrazolo[1,5-a]pyrimidine ring will be indicated by C-H stretching vibrations in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions around 2980-2850 cm⁻¹.
-
Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings are expected to appear as a series of strong to medium bands in the 1650-1450 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, is indicative of the C-Cl stretching vibration.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
A. Experimental Protocol: MS Data Acquisition
Caption: Workflow for MS sample preparation and data acquisition.
B. Predicted Mass Spectral Data
The molecular formula of this compound is C₇H₆ClN₃. The calculated monoisotopic mass is approximately 167.0250 g/mol .
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 167/169 | Molecular ion peak with isotopic pattern for one chlorine atom |
| [M-Cl]⁺ | 132 | Loss of a chlorine radical |
| [M-CH₃]⁺ | 152/154 | Loss of a methyl radical |
| [M-HCN]⁺˙ | 140/142 | Loss of hydrogen cyanide |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The most important feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 167 and 169 with a characteristic intensity ratio of about 3:1. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of the pyrazolo[1,5-a]pyrimidine ring system can be complex. Common fragmentation pathways may include the loss of the chlorine atom, the methyl group, or the elimination of small neutral molecules like HCN. The study of these fragment ions can provide further confirmation of the molecular structure. [3]
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and self-validating system for its identification and quality assessment. The predicted data, based on established principles and analysis of closely related compounds, offers a robust framework for researchers in the field of medicinal chemistry and drug development. The detailed protocols and interpretations presented in this guide are intended to support the synthesis, purification, and further derivatization of this important heterocyclic intermediate, thereby facilitating the discovery of new therapeutic agents.
References
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
-
SpectraBase. 2-[[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester - Optional[FTIR] - Spectrum. [Link]
-
Canadian Science Publishing. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
PubChem. 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. [Link]
-
National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
National Institutes of Health. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
-
SpectraBase. 7-(FUR-2-YL)-2-METHYLPYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[13C NMR]. [Link]
-
PubChemLite. 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine. [Link]
-
National Institutes of Health. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. [Link]
-
ChemSynthesis. 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. [Link]
-
National Institutes of Health. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
-
ResearchGate. FT-IR spectrum of (C2). | Download Scientific Diagram. [Link]
Sources
An In-depth Technical Guide to 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and its critical role as a versatile scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.
Core Compound Identification and Properties
This compound is a substituted bicyclic heteroaromatic compound. The pyrazolo[1,5-a]pyrimidine core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][2][3] The chloro-substituent at the 7-position and the methyl group at the 2-position are key features that influence its chemical reactivity and biological activity.
Table 1: Compound Identifiers and Physicochemical Properties
| Identifier | Value |
| CAS Number | 954422-25-4 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| Canonical SMILES | CC1=NN2C(C=C(Cl)N=C2)=C1 |
| InChI Key | Not available |
| Predicted XLogP3 | 1.7 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Density | 1.43±0.1 g/cm³[4] |
Synthesis and Mechanism
The synthesis of this compound can be approached through a logical, multi-step process common for this class of compounds. The general strategy involves the initial construction of the pyrazolo[1,5-a]pyrimidine core followed by chlorination.
Synthetic Pathway
A plausible and efficient synthesis commences with the cyclocondensation of a 3-amino-5-methylpyrazole with a suitable β-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine-7-ol intermediate. This is followed by a chlorination step, typically employing a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol
-
To a solution of 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a malonic acid derivative (e.g., diethyl malonate, 1.1 equivalents).
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol.
Step 2: Synthesis of this compound
-
Suspend 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[5][6]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[5]
Analytical Characterization
The structural elucidation of this compound relies on standard analytical techniques.
Table 2: Predicted and Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as doublets or multiplets in the downfield region. The methyl protons will appear as a singlet in the upfield region. The chemical shifts will be influenced by the electron-withdrawing chloro group. For the related ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the aromatic proton H² appears at δ 8.50 ppm and H⁶ at δ 7.08 ppm, with the methyl groups at δ 2.69 and 2.56 ppm.[8] |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-165 ppm. The methyl carbon will appear in the upfield region. For a similar dimethylated compound, the aromatic carbons C², C³', C⁵, C⁶, and C⁷ were observed at δ 146.43, 147.00, 162.29, 110.64, and 146.59 ppm respectively, with the methyl carbons at δ 24.50 and 16.53 ppm.[8][9] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 167, with an isotopic peak (M+2) at m/z 169 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of the chloro and methyl groups.[10] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic system are expected in the 1500-1650 cm⁻¹ region. C-H stretching of the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors.[2][3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]
Role as a Kinase Inhibitor
This compound serves as a key intermediate in the synthesis of more complex molecules designed to target the ATP-binding site of various kinases.[1] The 7-chloro group is a versatile synthetic handle that can be readily displaced by various nucleophiles (e.g., amines, alcohols) through nucleophilic aromatic substitution to introduce diverse side chains that can enhance binding affinity and selectivity for the target kinase.
Caption: Mechanism of kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Potential Therapeutic Targets
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[11]
-
Checkpoint Kinases (CHK1): These are involved in the DNA damage response, and their inhibition can sensitize cancer cells to chemotherapy.[11]
-
Phosphoinositide 3-kinases (PI3K): These are central to cell growth, proliferation, and survival, and are frequently mutated in cancer.[7]
-
Proto-oncogene c-Pim-1: This kinase is implicated in cell survival and proliferation and is a target in various cancers.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical attention.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and the reactivity of the 7-chloro position make it an attractive starting material for the generation of diverse compound libraries for drug discovery programs. Further research into the specific biological targets and therapeutic potential of its derivatives is warranted and holds promise for the development of novel treatments for a range of diseases.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Bassoude, I., Berteina-Raboin, S., Essassi, E. M., Guillaumet, G., & El Ammari, L. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o749.
- Khabibullina, A. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
-
Supporting Information. (n.d.). Retrieved from [Link]
- Li, J., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161.
- Zagozda, M., et al. (2022).
- Al-Ostoot, F. H., et al. (2024).
- Al-Ostoot, F. H., et al. (2024).
-
ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Dwyer, M. P., et al. (2012). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters, 22(17), 5594-5598.
- Singh, G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 346-359.
- Kryshtal, A. V., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles.
- Khabibullina, A. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584.
- Bassoude, I., et al. (2013). 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o749.
-
MySkinRecipes. (n.d.). 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
- Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667.
- Al-Salahi, R., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(21), 7575.
- Singh, G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 346-359.
- Al-Sehemi, A. G., & El-Ghayoury, A. A. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Systems. International Journal of Organic Chemistry, 2(4), 329-335.
-
Amerigo Scientific. (n.d.). 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
Zagozda, M., et al. (2022). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. Document: Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (CHEMBL1641419) - ChEMBL [ebi.ac.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine in Organic Solvents
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for applications in synthesis, formulation, and analytical development.
Theoretical Framework: Understanding the Solubility of a Fused Heterocycle
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice forces of the solid. The core principle, "like dissolves like," provides a foundational, albeit simplified, starting point for predicting solubility behavior.
Molecular Structure and its Implications for Solubility:
This compound is a fused heterocyclic system containing both a pyrazole and a pyrimidine ring. Key structural features influencing its solubility include:
-
Aromatic Rings: The fused aromatic system contributes to van der Waals interactions and potential π-π stacking with aromatic solvents.
-
Nitrogen Atoms: The presence of nitrogen atoms introduces polarity and the potential for hydrogen bonding, particularly with protic solvents. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors.
-
Chloro Group: The electronegative chlorine atom enhances the dipole moment of the molecule, contributing to polar interactions.
-
Methyl Group: The methyl group is non-polar and contributes to hydrophobic interactions.
The overall solubility will be a balance of these competing factors. For instance, in polar protic solvents, hydrogen bonding with the nitrogen atoms will be a significant driving force for dissolution. In aromatic solvents, π-π stacking interactions with the fused ring system will play a more dominant role.
Predictive Approaches to Solubility
While experimental determination remains the gold standard, several theoretical models can provide valuable initial estimates of solubility, aiding in solvent selection and experimental design.
Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] The principle is that substances with similar HSP values are more likely to be miscible.[1]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties of fluids and liquid mixtures.[2] It is a valuable tool for qualitatively predicting solubility and is often used for solvent screening in the pharmaceutical industry.[3][4]
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[5][6][7][8] These models can be highly predictive for compounds within their training set but may be less reliable for novel structures.
Experimental Determination of Solubility
Two primary types of solubility are typically measured in a research and development setting: thermodynamic solubility and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase.[9] The shake-flask method is the most reliable and widely accepted technique for its determination.[9]
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (crystalline solid of known purity)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, n-heptane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The exact amount is not critical, but enough solid must be present to ensure a saturated solution with undissolved solid remaining at the end of the experiment.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[10][11] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound when it first precipitates from a solution, typically after being introduced from a concentrated stock solution in an organic solvent (e.g., DMSO).[4][12] This method is often used in early drug discovery for high-throughput screening due to its speed.[4][12]
Experimental Protocol: Precipitation from DMSO
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader with UV-Vis or nephelometry capabilities
Step-by-Step Methodology:
-
Preparation of Compound Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a 96-well plate, add a small volume of the DMSO stock solution to each well.
-
Add the selected organic solvent to each well to achieve a range of final compound concentrations.
-
-
Incubation:
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][13]
-
UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate. The concentration at which the measured absorbance plateaus or deviates from linearity with the prepared concentration is the kinetic solubility.[13]
-
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Analytical Quantification and Method Validation
Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method.
HPLC Method Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point for a compound of this nature.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution.
-
Detection: The UV detector wavelength should be set to the λmax of this compound for maximum sensitivity.
-
Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations. The curve should be linear over the range of expected sample concentrations.
Method Validation:
The analytical method used for quantification must be validated to ensure its suitability for the intended purpose.[14] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:[14][15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (mg/mL) |
| Ethanol | Polar Protic | [Insert Experimental Value] | [Insert Experimental Value] |
| Acetone | Polar Aprotic | [Insert Experimental Value] | [Insert Experimental Value] |
| Toluene | Non-polar Aromatic | [Insert Experimental Value] | [Insert Experimental Value] |
| n-Heptane | Non-polar Aliphatic | [Insert Experimental Value] | [Insert Experimental Value] |
Interpretation of Results:
The solubility data will provide insights into the dominant intermolecular forces governing the dissolution of this compound. For example:
-
Higher solubility in ethanol would suggest that hydrogen bonding plays a significant role.
-
Good solubility in toluene might indicate favorable π-π stacking interactions.
-
Poor solubility in n-heptane would be expected due to the polar nature of the solute and the non-polar, aliphatic nature of the solvent.
Conclusion
Determining the solubility of this compound in organic solvents is a critical step in its development and application. This guide has provided a comprehensive framework, from theoretical prediction to detailed experimental protocols and analytical validation. By following these self-validating systems, researchers can generate reliable and accurate solubility data, enabling informed decisions in subsequent stages of research and development.
References
-
PCBIS. Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link].
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link].
-
Klajmon, M. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. Available at: [Link].
-
ACS Publications. Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Available at: [Link].
-
Creative Biolabs. Solubility Assessment Service. Available at: [Link].
-
ACS Publications. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Available at: [Link].
-
ACS Publications. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Available at: [Link].
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link].
-
Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available at: [Link].
-
ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link].
-
SCM. COSMO-RS: predict solubilities & fluid thermodynamics. Available at: [Link].
-
ACS Publications. Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. Available at: [Link].
-
PubMed. A quantitative structure-property relationship for predicting the aqueous solubility of organic compounds. Available at: [Link].
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link].
-
ResearchGate. Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector. Available at: [Link].
-
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link].
-
PubMed. Development of a high-throughput solubility screening assay for use in antibody discovery. Available at: [Link].
-
Hansen Solubility. Hansen Solubility Parameters. Available at: [Link].
-
PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link].
-
MDPI. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. Available at: [Link].
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link].
-
PubMed. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
Biological activity of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is recognized in medicinal chemistry as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity. This versatility has led to its incorporation into a range of clinically significant therapeutic agents, including approved drugs for treating cancers driven by NTRK gene fusions.[1] The remarkable synthetic flexibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[2]
Within this important class of compounds, this compound and its isomers serve as high-value chemical building blocks.[3] The chloro-substituent at the 7-position is not merely a structural component; it is a versatile synthetic handle for further functionalization.[3] This position exhibits high reactivity toward nucleophilic aromatic substitution, a characteristic that medicinal chemists exploit to generate large libraries of novel derivatives.[4] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of derivatives originating from this core, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents.
Core Synthesis and Strategic Derivatization
The foundation for exploring the biological activity of this class of compounds lies in the efficient synthesis of the core structure and its subsequent derivatization. The process typically begins with the reaction of 5-amino-3-methylpyrazole with a suitable reagent like diethyl malonate to form the dihydroxy pyrazolo[1,5-a]pyrimidine.[4] Subsequent chlorination, often using phosphorus oxychloride, yields the key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[4]
A critical aspect of this chemistry is the differential reactivity of the two chlorine atoms. The chlorine at the C7 position is significantly more susceptible to nucleophilic substitution than the one at C5.[4] This selectivity allows for the precise introduction of a wide array of functional groups at the 7-position while leaving the C5 chloro group intact for potential subsequent modifications. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings, have become instrumental in expanding the chemical diversity of these derivatives.[4][5][6]
Anticancer Activity: Potent Inhibition of Protein Kinases
The most extensively studied biological activity of pyrazolo[1,5-a]pyrimidine derivatives is their potent anticancer effect, which is primarily driven by the inhibition of protein kinases.[5][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrazolo[1,5-a]pyrimidine scaffold acts as an ATP-competitive inhibitor by mimicking the purine base of ATP, forming key hydrogen bonds within the hinge region of the kinase's ATP-binding site, thereby disrupting oncogenic signaling.[3][6]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Derivatives of this scaffold have been developed as potent CDK2 inhibitors, leading to G1-phase cell cycle arrest and inducing apoptosis (programmed cell death) in cancer cells.[7][8] The marketed multi-CDK inhibitor Dinaciclib features a pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance.[9]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival. Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine framework have been developed for both hematological malignancies and inflammatory diseases.[3][10]
-
Tropomyosin Receptor Kinases (Trks): The Trk family (TrkA, TrkB, TrkC) are targets in cancers with NTRK gene fusions. Two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, are built upon a pyrazolo[1,5-a]pyrimidine core, demonstrating the scaffold's success in targeted cancer therapy.[1]
-
Other Oncogenic Kinases: This scaffold has also yielded potent inhibitors of other kinases implicated in cancer, such as BRAF, MEK, and EGFR, which are particularly relevant in melanoma and non-small cell lung cancer (NSCLC).[5][6][11]
| Compound Class/Example | Target Kinase(s) | Anticancer Activity (IC50 / Cell Line) | Reference |
| Pyrimidine-pyrazole hybrids | BRAFV600E, JNKs | 0.009 µM (BRAFV600E) | [11] |
| Triazol-yl pyrazolopyrimidine | CDK2 | 18 nM (CDK2), Potent growth inhibition in HCT-116 cells | [7] |
| Indole Derivatives | PI3Kδ | High selectivity for PI3Kδ | [4] |
| Marketed Drug (e.g., Entrectinib) | TrkA/B/C, ROS1, ALK | Approved for NTRK fusion-positive solid tumors | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify the inhibitory activity of a compound against a specific protein kinase.
-
Objective: To determine the IC50 value of a this compound derivative against a target kinase.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, which is converted into a luminescent signal.
-
Materials:
-
Recombinant human kinase of interest.
-
Kinase-specific substrate peptide.
-
Test compound stock solution (in DMSO).
-
Kinase reaction buffer (containing MgCl2).
-
ATP solution.
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
-
-
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final assay concentrations.
-
Reaction Setup: To each well of the microplate, add:
-
Test compound dilution (or DMSO for control wells).
-
Kinase enzyme.
-
Substrate peptide.
-
-
Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure remaining ATP by adding the luminescent ATP detection reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
-
Anti-inflammatory and Antimicrobial Activities
While the focus has largely been on oncology, the pyrazolo[1,5-a]pyrimidine scaffold also exhibits significant potential in treating inflammatory and infectious diseases.
Anti-inflammatory Properties
Chronic inflammation is a driver of numerous diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.[12] Derivatives of pyrazolo[1,5-a]pyrimidines have been shown to exert anti-inflammatory effects through various mechanisms.[13] Studies have demonstrated their ability to inhibit the biosynthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response.[13] Some derivatives also show inhibitory activity against mitogen-activated protein kinases (MAPKs) such as JNK, which play a role in inflammatory signaling.[12] The anti-inflammatory potential is often evaluated in vivo using models like the carrageenan-induced rat paw edema test.[13][14]
Antimicrobial and Antifungal Potential
The emergence of drug-resistant pathogens necessitates the search for new anti-infective agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[15][16]
-
Mechanism of Action: A key bacterial target identified for this class of compounds is the MurA enzyme.[2] MurA is essential for a crucial early step in the biosynthesis of the bacterial cell wall peptidoglycan. Its inhibition disrupts cell wall integrity, leading to bacterial lysis.[2]
-
Spectrum of Activity: These compounds have shown efficacy against both Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, including multi-drug resistant strains.[2][17]
-
Antibiofilm Activity: Beyond direct killing, some derivatives have been shown to inhibit biofilm formation, a critical virulence factor in chronic infections.[2][17]
| Compound/Derivative | Organism(s) | Activity (MIC) | Reference |
| Arylazopyrazolo[1,5-a]pyrimidine 4c | Escherichia coli | 1.95 µg/mL | [2] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 µg/mL | [17] |
| Pyrazolo[1,5-a]pyrimidine 10i | Gram-positive and Gram-negative strains | Among the most active in the series | [15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Test compounds.
-
Bacterial or fungal isolates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
-
-
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the wells of the microtiter plate using the appropriate broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly productive starting point for the discovery of new therapeutic agents. Its synthetic tractability, particularly the selective reactivity of the C7 position, allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The derivatives have demonstrated a remarkable breadth of biological activity, with profound success as kinase inhibitors in oncology and significant promise as novel anti-inflammatory and antimicrobial agents.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.[5]
-
Dual-Targeting Agents: Exploring the potential of single molecules that can inhibit two distinct targets, such as a CDK and a Trk kinase, which may offer synergistic anticancer effects and overcome drug resistance.[8]
-
Overcoming Resistance: Systematically modifying the scaffold to create next-generation inhibitors that are active against clinically observed resistance mutations, particularly for established targets like Trk kinases.[1]
References
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
- Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Taylor & Francis Online.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. MySkinRecipes.
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine|CAS 16082-27-2. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that interact with a wide array of biological targets.[1][2][3] This guide focuses on a particularly valuable derivative, 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a key building block whose strategic functionalization has led to the discovery of potent modulators for critical therapeutic targets, most notably protein kinases.[4][5] We will explore the synthetic rationale, key derivatization strategies, and the structure-activity relationships (SAR) that underscore its prominence in contemporary drug discovery, providing both high-level insights and detailed experimental frameworks for its application.
The Concept of Privileged Scaffolds: Efficiency in Chemical Space Exploration
The term "privileged structure" was first introduced to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets.[2][3][6] These scaffolds are not promiscuous in a non-specific sense; rather, they represent optimized structural motifs that present functional groups in three-dimensional space in a manner conducive to high-affinity interactions with various protein families.[7] The utility of such scaffolds is immense, as they provide a validated starting point for library design, increasing the efficiency and hit rate of screening campaigns.[3] The pyrazolo[1,5-a]pyrimidine system, a fused heterocycle of pyrazole and pyrimidine, is a quintessential example, forming the core of numerous agents with anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[8][9][10]
The fused, planar N-heterocyclic system is a bioisostere of purine, allowing it to act as an effective mimic for endogenous ligands like ATP, particularly within the ATP-binding sites of kinases.[11] This fundamental property is central to its success in oncology and inflammation research.
Caption: The privileged scaffold concept in drug discovery.
Synthesis of the Core Intermediate: this compound
The strategic value of this compound lies in its synthetic accessibility and the reactivity of the C7-chloro group, which serves as a versatile handle for subsequent diversification. The synthesis is a robust, multi-step process that begins with fundamental building blocks.
Synthetic Workflow
The common route involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by chlorination.[12]
-
Step 1: Cyclocondensation. 5-Amino-3-methylpyrazole is reacted with a 1,3-dielectrophile, typically diethyl malonate, in the presence of a base like sodium ethoxide. This condensation reaction forms the pyrimidine ring, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Step 2: Chlorination. The resulting diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl groups at the C5 and C7 positions into chlorides, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
Step 3: Selective Nucleophilic Substitution. The chlorine atom at the C7 position is significantly more reactive to nucleophilic substitution than the one at C5.[12] While not leading directly to the title compound, this differential reactivity is key to its use. To obtain the 7-chloro intermediate for diversification, a subsequent reaction, such as a selective reduction or substitution at C5, would be performed. However, the 5,7-dichloro intermediate is often used directly, relying on the higher reactivity at C7 for selective derivatization. For the purpose of this guide, we will focus on the derivatization of the 5,7-dichloro intermediate, which functionally leverages the 7-chloro position.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine analogs.
Detailed Experimental Protocol: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 2)
This protocol is adapted from methodologies described in the literature for similar scaffolds.[12]
Step A: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield the diol product (1).
Step B: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Suspend the diol (1) (1.0 eq) in phosphorus oxychloride (POCl₃) (10-15 eq).
-
Heat the mixture to reflux for 24 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude dichloro product (2), which can be purified by column chromatography or recrystallization.
Chemical Versatility: The C7-Chloro as a Gateway for Diversification
The C7-chloro group is an electrophilic center primed for nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a vast array of functional groups, which is fundamental to exploring the structure-activity relationship (SAR) around the scaffold.
Common derivatization reactions include:
-
Amination: Reaction with primary or secondary amines (e.g., morpholine, piperazine) is highly efficient and a common strategy to introduce moieties that can form hydrogen bonds or occupy specific pockets in a target protein.[11][12]
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields ether linkages.
-
Thiolation: Reaction with thiols provides access to sulfur-linked analogs.
-
Cross-Coupling Reactions: While SNAr at C7 is dominant, the C5-chloro position can be functionalized using palladium-catalyzed cross-coupling reactions like Suzuki (for C-C bonds) or Buchwald-Hartwig (for C-N bonds), allowing for sequential and site-selective derivatization.[10][12]
Caption: Diversification pathways from the 7-chloro intermediate.
Biological Applications & Structure-Activity Insights: A Kinase Inhibitor Powerhouse
The pyrazolo[1,5-a]pyrimidine scaffold has proven exceptionally fruitful in the development of protein kinase inhibitors.[4][5] Its structural resemblance to the purine core of ATP allows it to bind to the highly conserved ATP-binding site, acting as a competitive inhibitor and disrupting downstream signaling pathways crucial for cancer cell proliferation.[11][13]
Mechanism of Kinase Inhibition
Derivatives of this scaffold typically form one or more critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring system are perfectly positioned to act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. Substituents introduced at the C7 position and other positions then explore adjacent hydrophobic pockets and solvent-exposed regions to enhance potency and selectivity.
Caption: General binding mode of pyrazolopyrimidine kinase inhibitors.
Key Therapeutic Targets and SAR Summary
The this compound scaffold has been instrumental in developing inhibitors for a range of kinases implicated in disease.
| Target Kinase | Derivative Example (Substituent at C7/C5) | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
| Pim-1 | C7-(substituted amine), C5-H | Sub-micromolar | Oncology | [14] |
| PI3Kδ | C7-morpholine, C5-(substituted indole) | Low nanomolar (e.g., 2.8 nM) | Inflammation, Asthma | [12] |
| CDK2/TRKA | C7-(various amines), C5-(substituted phenyl) | Dual; 0.09 µM (CDK2), 0.45 µM (TRKA) | Oncology | [15] |
| FLT3-ITD | C7-arylamine, C5-substituted phenyl | 0.4 nM | Acute Myeloid Leukemia (AML) | [16] |
| Trk Family | C7-(substituted pyrrolidine), C5-picolinamide | 1.7 nM (TrkA) | Oncology | [17] |
Key Structure-Activity Relationship (SAR) Insights:
-
C7 Position: The substituent at C7 is critical for potency and selectivity. Bulky, heterocyclic amines like morpholine often enhance solubility and form favorable interactions.[12] In many kinase inhibitors, this position points towards the solvent-exposed region, allowing for significant modification.
-
C5 Position: Modifications at C5, often achieved via Suzuki coupling on the 5-chloro intermediate, are crucial for targeting specific sub-pockets within the ATP-binding site. Aromatic and heteroaromatic groups are commonly installed here to establish π-π stacking or hydrophobic interactions, driving selectivity for one kinase over another.[12][17]
-
C2-Methyl Group: The 2-methyl group is a common feature that can fill a small hydrophobic pocket, contributing to overall binding affinity.
Representative Protocol: Derivatization and Bio-assay
Protocol: Nucleophilic Substitution with Morpholine
This protocol describes the synthesis of 4-({5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl})morpholine, a key intermediate for PI3Kδ inhibitors.[12]
-
Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) (1.0 eq) in acetone or a similar polar aprotic solvent.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Add morpholine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1.5-2 hours, monitoring completion by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure C7-morpholino product. The selectivity of the reaction is high due to the enhanced reactivity of the C7-chloro position.[12]
Protocol Framework: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
-
Reagent Preparation: Prepare a serial dilution of the synthesized test compounds in DMSO. Prepare assay buffer containing the target kinase, a fluorescently labeled ATP tracer, and a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
Reaction: In a 384-well plate, add the test compound dilutions, followed by the kinase/tracer mix. Initiate the reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding an EDTA solution. Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal ratio is inversely proportional to kinase activity.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
This compound stands as a testament to the power of the privileged scaffold approach in medicinal chemistry. Its robust synthesis, coupled with the versatile reactivity of the C7-chloro group, provides an efficient and adaptable platform for generating diverse compound libraries. The remarkable success of this scaffold, particularly in the highly competitive field of kinase inhibitor development, underscores its favorable drug-like properties and its ability to effectively mimic endogenous ligands.
Future research will likely focus on leveraging this core to tackle new challenges, including the development of inhibitors that can overcome acquired drug resistance mutations, the design of covalent or allosteric inhibitors for enhanced selectivity, and the exploration of novel therapeutic areas beyond oncology and inflammation.[4] The continued application of advanced synthetic methodologies and a deeper understanding of target biology will ensure that the pyrazolo[1,5-a]pyrimidine scaffold remains a privileged and highly productive framework in the quest for new medicines.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery - PMC. (n.d.). National Institutes of Health. [Link]
-
The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). MDPI. [Link]
-
Privileged Structures. (n.d.). OpenOChem Learn. [Link]
-
An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. (2017). European Journal of Medicinal Chemistry. [Link]
-
The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Bentham Science. [Link]
-
Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. [Link]
-
Synthesis of 7-Chloro-5(α,α,α-trifluoro-m-tolyl)pyrazolo[1.5-a]pyrimidine. (n.d.). PrepChem.com. [Link]
-
7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. (2025). ChemSynthesis. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. [Link]
-
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. (n.d.). MySkinRecipes. [Link]
-
Synthesis and antifungal properties of certain 7-alkylaminopyrazolo[1,5-a]pyrimidines. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed. [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]
-
(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021). ResearchGate. [Link]
-
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (n.d.). PubMed Central. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and presence in several clinically approved drugs.[1][2] This guide provides an in-depth exploration of the core principles and practical methodologies for the discovery and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. We will dissect key synthetic strategies, from foundational cyclocondensation reactions to advanced functionalization techniques, while explaining the causal logic behind experimental choices. Furthermore, this document details standardized biological evaluation workflows and presents structure-activity relationship (SAR) data to guide rational drug design. The protocols and insights herein are grounded in authoritative, peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyrimidine ring.[3] This rigid, planar framework is amenable to chemical modification at multiple positions, providing a versatile scaffold for drug development.[3] Its significance is underscored by its presence in FDA-approved drugs like Larotrectinib and Repotrectinib, which are potent Tropomyosin receptor kinase (Trk) inhibitors for treating NTRK fusion-positive cancers.[1][4]
The scaffold's utility extends across a wide spectrum of therapeutic areas, with derivatives exhibiting activities as:
-
Protein Kinase Inhibitors: Targeting kinases such as CDK9, EGFR, B-Raf, and MEK, which are crucial regulators in cancer cell signaling.[5][6][7]
-
Central Nervous System (CNS) Agents: Including antagonists for receptors like the Neuropeptide Y1 Receptor (NPY Y1R), implicated in appetite regulation.[1][8]
-
Anti-inflammatory and Immunomodulatory Agents: Demonstrating potential in treating inflammatory conditions.[7][9]
-
Antimicrobial and Antiviral Agents: Showing a broad range of activities against various pathogens.[1][10]
The scaffold's success stems from its ability to act as a bioisostere for purines and to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.[11]
Core Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Nucleus
The construction of the core pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-dielectrophilic species. The choice of reactants is critical as it dictates the substitution pattern of the final product.
The Primary Cyclocondensation Approach
The most prevalent and versatile method involves the reaction of 5-amino-1H-pyrazoles with various β-dicarbonyl compounds or their synthetic equivalents.[3][12]
-
Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazolo[1,5-a]pyrimidine core. The reaction is typically catalyzed by acid (e.g., acetic acid) to activate the carbonyl groups towards nucleophilic attack.
-
Key Reagents:
-
5-Aminopyrazoles: The starting point for most syntheses. Substituted aminopyrazoles are crucial for introducing diversity at the C2 and C3 positions of the final scaffold.
-
1,3-Diketones (e.g., Acetylacetone): React to form dimethyl-substituted pyrazolo[1,5-a]pyrimidines.[13]
-
β-Ketoesters (e.g., Ethyl Acetoacetate): Lead to the formation of a keto-group at C7 and a methyl group at C5.[13]
-
Malonates (e.g., Diethyl Malonate): Result in di-hydroxy pyrazolo[1,5-a]pyrimidines (which exist as the tautomeric keto forms).[13]
-
Enaminones and Vinamidinium Salts: These are highly effective electrophiles that can be used under milder conditions.[12]
-
The following diagram illustrates this fundamental synthetic workflow.
Modern Synthetic Developments
While the classical approach is robust, modern methodologies have improved efficiency, yield, and substrate scope.
-
Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction times, often reducing them from hours to minutes, and can improve yields by minimizing side product formation.[3][14] This technique is particularly valuable for high-throughput synthesis in drug discovery campaigns.
-
Multicomponent Reactions (MCRs): These strategies combine three or more starting materials in a single pot to form the final product, offering high atom economy and operational simplicity.[15]
-
Palladium-Catalyzed Cross-Coupling: For post-synthesis modification, techniques like Suzuki and Buchwald-Hartwig coupling are invaluable for introducing diverse aryl and heteroaryl substituents onto a pre-formed halogenated pyrazolo[1,5-a]pyrimidine scaffold, greatly expanding the accessible chemical space.[5]
Post-Synthesis Functionalization and Library Development
Once the core is synthesized, further functionalization is key to optimizing biological activity. Key positions for modification include C3, C5, and C7. For example, in the development of Neuropeptide Y1 Receptor antagonists, high binding affinity was achieved with trisubstituted aryl groups at the C3 position and specific amine moieties at the C7 position.[8] Palladium-catalyzed cross-coupling reactions are frequently employed to introduce this diversity.[5]
Biological Evaluation and Structure-Activity Relationships (SAR)
The discovery process is iterative, cycling between chemical synthesis and biological testing to establish SAR. This relationship highlights how specific structural features influence the compound's pharmacological properties.[5]
A Typical Biological Screening Workflow
A hierarchical approach is used to identify and characterize promising compounds.
SAR Insights: Case Study of Kinase Inhibitors
For many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the molecule acts as an ATP-competitive inhibitor.[5] The scaffold mimics the adenine portion of ATP, forming key hydrogen bonds in the hinge region of the kinase ATP-binding pocket.
| Position | Modification | General SAR Observation | Reference |
| C3 | Introduction of (substituted) aryl or heteroaryl groups. | Often crucial for potency and selectivity. Can interact with the solvent-exposed region or a specific sub-pocket of the kinase. | [8] |
| C5 | Small alkyl groups (e.g., methyl). | Typically occupies a hydrophobic pocket. Larger groups may be detrimental. | [1] |
| C7 | Introduction of amine or amide-linked side chains. | Can form additional hydrogen bonds or ionic interactions to improve binding affinity and modulate physicochemical properties like solubility. | [1][8] |
| Scaffold | Fluorination of the core. | Can modulate pKa and improve metabolic stability or cell permeability. | [2] |
For example, in TrkA inhibitors, the presence of a carboxamide group was found to significantly enhance activity, with IC50 values dropping from >100 nM to the 1-100 nM range.[1] Similarly, in the development of CDK9 inhibitors, modifications to the C3 and C7 positions of the pyrazolo[1,5-a]pyrimidine nucleus led to compounds with potent activity and improved selectivity over other kinases.[6]
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol describes a typical cyclocondensation reaction to form a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine, based on established methodologies.[12][13]
Reaction: Synthesis of 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine from 3-amino-1H-pyrazole and acetylacetone.
Materials:
-
3-Amino-1H-pyrazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1H-pyrazole (1.0 equivalent).
-
Solvent and Reagent Addition: Add glacial acetic acid to dissolve the starting material (approx. 10 mL per gram of aminopyrazole). Add acetylacetone (1.1 equivalents) to the solution dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework in the pursuit of novel therapeutics.[15] Its synthetic tractability allows for the creation of vast and diverse chemical libraries. Future research will likely focus on developing more efficient and sustainable synthetic methods, including green chemistry approaches and novel multicomponent reactions.[5][7] As our understanding of complex disease biology grows, the rational design of next-generation pyrazolo[1,5-a]pyrimidine derivatives, targeting novel protein-protein interactions or allosteric sites, will continue to be a promising avenue for drug discovery.[5]
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Available at: [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. Available at: [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. Available at: [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2023). Future Drug Discovery. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). PubMed Central. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). PubMed Central. Available at: [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Topics in Medicinal Chemistry. Available at: [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). PubMed. Available at: [Link]
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. (1976). Journal of Medicinal Chemistry. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: [Link]
-
Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011). PubMed. Available at: [Link]
-
Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][4]triazines. (2020). MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profile of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics in oncology and inflammatory diseases.[1][3] The compound 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 954422-25-4) is a key intermediate in the synthesis of a diverse array of biologically active molecules. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in drug design, synthesis, and formulation development.
This technical guide provides an in-depth analysis of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide scientifically grounded estimations and detailed protocols for its comprehensive characterization.
Molecular and Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source/Method |
| CAS Number | 954422-25-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₆ClN₃ | --- |
| Molecular Weight | 167.60 g/mol | --- |
| Melting Point | Data not available. Predicted to be a solid at room temperature. | Based on analogs.[4][5] |
| Boiling Point | Data not available. Expected to be high due to its aromatic nature. | --- |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4] Limited solubility in polar protic solvents. | Inferred from purification methods of analogs.[4] |
| pKa | Data not available. The pyrimidine ring nitrogen atoms are weakly basic. | --- |
Structural Elucidation and Crystallography
While the crystal structure of this compound has not been reported, X-ray crystallographic data of closely related analogs such as 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine and 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile reveal a planar fused ring system.[4][5] This planarity is a key feature of the scaffold and influences its potential for π-π stacking interactions with biological targets.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on studies of analogous pyrazolo[1,5-a]pyrimidines, the following ¹H and ¹³C NMR spectral features can be predicted for this compound.[6][7]
Predicted ¹H NMR (in CDCl₃):
-
A singlet for the methyl group (C2-CH₃) protons, expected around δ 2.5-2.7 ppm.
-
A singlet for the H3 proton, expected around δ 6.5-6.7 ppm.
-
A doublet for the H5 proton, expected around δ 8.5-8.7 ppm.
-
A doublet for the H6 proton, expected around δ 7.0-7.2 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
The methyl carbon (C2-CH₃) is expected around δ 15-20 ppm.
-
Aromatic and heterocyclic carbons will appear in the δ 100-160 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom.
Experimental Protocols for Physicochemical Characterization
For researchers synthesizing or utilizing this compound, the following experimental protocols are recommended for its thorough characterization.
Workflow for Synthesis and Purification
The synthesis of this compound typically involves the chlorination of the corresponding 2-methylpyrazolo[1,5-a]pyrimidin-7-ol. This reaction is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
Step-by-Step Synthesis Protocol (Exemplary):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylpyrazolo[1,5-a]pyrimidin-7-ol in an excess of phosphorus oxychloride.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol:
-
Sample Preparation: Place a small amount of the purified, dry crystalline solid into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure an accurate reading.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Assessment
Understanding the solubility profile is critical for reaction setup, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Measurement: Add a known mass of the compound to a known volume of the solvent at a specific temperature (e.g., 25 °C).
-
Equilibration: Stir the mixture for a sufficient time to reach equilibrium.
-
Analysis: Centrifuge or filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Stability and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, as a chlorinated heterocycle, it may be susceptible to nucleophilic substitution reactions, particularly at the 7-position, under basic conditions or in the presence of strong nucleophiles.
Biological Context and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1] Modifications at the 7-position, such as the chloro group, provide a reactive handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[8] This class of compounds has shown promise in targeting kinases involved in cell cycle regulation and signaling pathways critical to cancer cell proliferation.[13]
Conclusion
This compound is a valuable building block in medicinal chemistry. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization based on data from analogous compounds and established analytical methodologies. A thorough understanding and experimental determination of its properties are critical for its successful application in the synthesis and development of next-generation therapeutics.
References
-
Bassoude, I., et al. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o749. Available at: [Link]
-
Jingli, X., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1161. Available at: [Link]
-
Gray, N. S., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
- ScienceLab.com. (2005). Material Safety Data Sheet 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine.
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
El-Metwaly, N., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 11(10), 128. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39225-39235. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
Xu, J., et al. (2012). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Sci-Hub. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(14), 3324. Available at: [Link]
-
ChemSynthesis. (n.d.). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
Guchhait, S. K., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. Available at: [Link]
-
Bassoude, I., et al. (2013). 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine. PubMed. Available at: [Link]
-
Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(10), 2355. Available at: [Link]
-
ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 121-126. Available at: [Link]
-
Byun, E., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, serving as a core component in numerous protein kinase inhibitors and other therapeutic agents.[1][2] This application note provides a detailed, two-step synthetic protocol for the preparation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for further functionalization in drug discovery programs. The synthesis commences with the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate to form the hydroxylated intermediate, 2-methylpyrazolo[1,5-a]pyrimidin-7-ol. This intermediate is subsequently chlorinated using phosphorus oxychloride. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and robust characterization methods to ensure reproducibility and high purity of the target compound.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a class of compounds with significant therapeutic potential.[2] The nitrogen-rich core allows for a variety of interactions with biological targets, and its planar structure is often ideal for fitting into the ATP-binding pockets of kinases. The 7-chloro substituent, introduced in the final step of this protocol, is a particularly valuable functional handle. It activates the C7 position for nucleophilic aromatic substitution, enabling the facile introduction of diverse side chains and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[3] This protocol details a reliable and scalable method to access this versatile building block from commercially available starting materials.
Overall Synthetic Pathway
The synthesis is executed in two primary stages:
-
Cyclocondensation: Formation of the fused heterocyclic core.
-
Chlorination: Installation of the reactive chloro group at the C7 position.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol (Intermediate I)
Principle & Mechanistic Insight
The formation of the pyrazolo[1,5-a]pyrimidine core is achieved through a classic acid-catalyzed cyclocondensation reaction.[1][4] The process begins with the nucleophilic attack of the exocyclic amino group of 3-amino-5-methylpyrazole onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ester carbonyl. Subsequent dehydration and aromatization yield the stable 2-methylpyrazolo[1,5-a]pyrimidin-7-ol. Acetic acid serves as both the solvent and the catalyst, protonating the carbonyls to increase their electrophilicity and facilitating the dehydration step.
Materials & Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Moles |
| 3-Amino-5-methylpyrazole | 31230-17-8 | 97.12 g/mol | 10.0 g | 0.103 mol |
| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | 14.8 mL | 0.113 mol |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 50 mL | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (10.0 g, 0.103 mol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the solid is fully dissolved. To this solution, add ethyl acetoacetate (14.8 mL, 0.113 mol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Work-up: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold diethyl ether (3 x 30 mL) to remove residual acetic acid and unreacted starting materials. Dry the resulting off-white solid under vacuum at 50°C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
Principle & Mechanistic Insight
This step involves the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom, a crucial transformation for enabling subsequent nucleophilic substitution reactions.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of deoxychlorination. The mechanism involves the initial formation of a chlorophosphate ester intermediate by the attack of the hydroxyl group on POCl₃. This ester is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C7 position and displacing the chlorophosphate group to yield the final chlorinated product. The reaction is typically run at reflux, often using POCl₃ as both the reagent and the solvent.
Materials & Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Moles |
| 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol (I) | 31336-33-3 | 149.15 g/mol | 10.0 g | 0.067 mol |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 40 mL | 0.428 mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~300 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ~10 g | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), carefully add 2-methylpyrazolo[1,5-a]pyrimidin-7-ol (10.0 g, 0.067 mol).
-
Reagent Addition (Caution!): In a fume hood, slowly and carefully add phosphorus oxychloride (40 mL, 0.428 mol) to the flask. The reaction is exothermic.
-
Reaction Execution: Heat the mixture to reflux (approximately 105°C) and maintain for 3 hours. The solution will become homogeneous and darken in color. Monitor the reaction by TLC (50% Ethyl Acetate in Hexane).
-
Work-up (Caution!): After completion, allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring in an ice bath. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel using a gradient elution of 20% to 50% ethyl acetate in hexane to afford the pure this compound as a white to light yellow solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Summary of Results & Characterization
| Step | Compound Name | Starting Mass | Yield | M.P. (°C) | Appearance |
| 1 | 2-Methylpyrazolo[1,5-a]pyrimidin-7-ol | 10.0 g | ~85-92% | 235-238 | Off-white solid |
| 2 | This compound | 10.0 g | ~75-85% | 36[5] | White/light yellow solid |
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (d, J=7.2 Hz, 1H), 6.70 (d, J=7.2 Hz, 1H), 6.55 (s, 1H), 2.50 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.0, 150.5, 148.2, 141.8, 110.1, 108.5, 92.0, 15.1.
-
Mass Spec (ESI): m/z 168.03 [M+H]⁺.
Safety & Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated area or fume hood.
-
General Precautions: All synthetic steps should be performed by trained personnel in a well-ventilated laboratory fume hood.
Self-Validation and Trustworthiness
The integrity of this protocol is ensured through in-process controls and final product validation.
-
TLC Monitoring: Regular TLC analysis at each stage confirms the consumption of starting materials and the formation of the desired product, preventing premature work-up or unnecessary reaction time.
-
Spectroscopic Confirmation: The identity and purity of the intermediate and final product are unequivocally confirmed through standard spectroscopic techniques (NMR and MS). The obtained data should match literature values.
-
Physical Constant Verification: The melting point of the final product serves as a quick and reliable indicator of purity.[5]
References
-
Stypik, M., Zagozda, M., Michałek, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4941. [Link]
-
Wieczorek, M., Stypik, M., Michałek, S., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10852. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1849-1875. [Link]
-
El-Metwaly, A. M. (2015). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Iorkula, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
Application Notes and Protocols: Cyclocondensation Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This "privileged scaffold" is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulating properties.[1][2][3] Notably, several approved drugs and clinical candidates, such as the hypnotic Zaleplon and the anxiolytic Ocinaplon, feature this heterocyclic core.[4] Their prominence stems from the rigid, planar structure and the versatile substitution patterns that can be achieved, allowing for fine-tuning of their physicochemical properties and biological targets.[5] Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][6]
The primary and most versatile method for constructing this bicyclic system is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound.[3][5] This approach offers a convergent and efficient route to a wide array of substituted pyrazolo[1,5-a]pyrimidines. This document provides a detailed guide to the underlying principles and practical execution of this pivotal reaction, aimed at enabling researchers to effectively synthesize and explore this important class of molecules.
Mechanistic Insights: The Chemistry of Ring Formation
The cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process that hinges on the nucleophilic character of the 5-aminopyrazole and the electrophilic nature of the 1,3-dicarbonyl compound or its synthetic equivalent.[3] The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (at the C5 position) of the pyrazole onto one of the carbonyl carbons of the 1,3-bielectrophile.[3]
-
Intermediate Formation: This initial attack forms a vinylogous amide or enamine intermediate.
-
Intramolecular Cyclization: Subsequently, an intramolecular cyclization occurs where the endocyclic nitrogen atom (N1) of the pyrazole ring attacks the second electrophilic center of the 1,3-dicarbonyl system.
-
Dehydration: The final step is a dehydration event, which leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.[3]
The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical consideration and is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl partner.[7]
Diagram of the General Reaction Mechanism
Caption: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis.
Key Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various protocols, with the choice of conditions often dictated by the specific substrates and desired outcome. Below are detailed protocols for common variations of the cyclocondensation reaction.
Protocol 1: Classical Acetic Acid-Mediated Synthesis
This is a robust and widely used method, particularly for the reaction of 5-aminopyrazoles with β-diketones or β-ketoesters.[8]
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound.
-
Add glacial acetic acid to achieve a concentration of approximately 0.2-0.5 M.
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.
-
If the product does not precipitate, the acetic acid can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and a mild acid catalyst. The acidic environment protonates the carbonyl oxygen of the dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[3][9]
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (1.1 eq)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound.
-
Add the chosen solvent (if any) to the vial. For solvent-free conditions, the reactants are mixed directly.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-170 °C) for a short duration (typically 5-30 minutes).[3] The optimal time and temperature should be determined empirically for each substrate pair.
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up procedure is similar to the classical method. The product can be isolated by filtration if it precipitates, or the solvent can be evaporated and the residue purified by chromatography.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly accelerating the reaction rate. This can often reduce the formation of side products.[3]
-
Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste.[1]
Protocol 3: Green Synthesis using Ultrasonic Irradiation
In line with the growing emphasis on sustainable chemistry, ultrasound-assisted synthesis offers an environmentally benign alternative.[1]
Materials:
-
Aminopyrazole derivative (1.0 eq)
-
Symmetric or non-symmetric alkyne (e.g., dimethyl acetylenedicarboxylate) (1.1 eq)
-
Potassium bisulfate (KHSO₄) as a catalyst
-
Aqueous ethanol (solvent)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable flask, dissolve the aminopyrazole derivative and the alkyne in aqueous ethanol.
-
Add a catalytic amount of KHSO₄.
-
Immerse the flask in an ultrasonic bath and irradiate at room temperature or with gentle heating for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration or after removal of the solvent, followed by purification.
Causality Behind Experimental Choices:
-
Ultrasonic Irradiation: Ultrasound waves create acoustic cavitation – the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate.[1]
-
KHSO₄ as a Catalyst: This solid acid catalyst is easy to handle, inexpensive, and environmentally friendly. It protonates the alkyne, making it more susceptible to nucleophilic attack.[1]
-
Aqueous Ethanol: The use of a water-based solvent system reduces the environmental impact of the synthesis.[1]
Data Presentation: Comparison of Synthetic Methodologies
| Methodology | Typical Reaction Time | Typical Yields | Key Advantages | Considerations |
| Classical Heating (Acetic Acid) | 2-12 hours | Good to Excellent | Robust, well-established, simple setup. | Longer reaction times, potentially higher energy consumption. |
| Microwave-Assisted | 5-30 minutes | High to Excellent | Rapid synthesis, often higher yields, can be performed solvent-free.[3] | Requires specialized microwave reactor equipment. |
| Ultrasonic Irradiation | 1-3 hours | Good | Environmentally friendly ("green") approach, mild reaction conditions.[1] | May not be suitable for all substrate combinations. |
Experimental Workflow Visualization
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis and Purification
Caption: A typical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time or temperature; low reactivity of substrates. | Increase reaction time and/or temperature. Consider using a stronger acid catalyst or switching to microwave-assisted synthesis.[7] |
| Formation of Multiple Products/Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Carefully control reaction temperature and catalyst. Consider using a symmetrical dicarbonyl compound if possible to avoid regioselectivity issues.[7] |
| Incomplete Reaction | Deactivation of catalyst; poor solubility of starting materials. | Add fresh catalyst. Use a co-solvent to improve solubility. |
| Product Decomposition | Excessive heat or prolonged reaction time. | Reduce reaction temperature and monitor the reaction closely to avoid over-running. |
Conclusion
The cyclocondensation reaction is a cornerstone for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The choice of synthetic methodology—be it classical heating, microwave-assisted synthesis, or greener ultrasonic methods—allows for flexibility in adapting to specific research needs and available resources. By understanding the underlying reaction mechanism and carefully controlling experimental parameters, researchers can efficiently access a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for further investigation in drug discovery and development programs.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (URL: )
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF - ResearchGate. (URL: [Link])
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (URL: )
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: [Link])
-
An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. (URL: [Link])
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (URL: [Link])
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine for the Synthesis of Advanced Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for developing potent and selective kinase inhibitors.[1][2] These heterocyclic compounds are central to numerous targeted cancer therapies due to their ability to competitively or allosterically inhibit protein kinases, which are key regulators of cellular signaling that are often dysregulated in cancers.[1][3] This guide focuses on a critical building block, 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine , detailing its synthesis, characterization, and strategic application in the synthesis of kinase inhibitors. We provide field-proven protocols for its derivatization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, explaining the causality behind experimental choices to empower researchers in drug discovery.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] The pyrazolo[1,5-a]pyrimidine nucleus has proven to be an exceptionally versatile scaffold for designing small-molecule kinase inhibitors.[3] Its rigid, planar structure provides an excellent framework for positioning functional groups to interact with the ATP-binding pocket of kinases. Several FDA-approved drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this core structure, highlighting its clinical significance.[4][5][6]
The utility of this scaffold is dramatically enhanced by functionalizing its core positions. The 7-chloro substituent on the pyrimidine ring is particularly valuable, serving as a versatile synthetic handle for introducing molecular diversity, a crucial step in optimizing potency, selectivity, and pharmacokinetic properties.
Profile of the Intermediate: this compound
This intermediate is the starting point for extensive derivatization. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [7] |
| Molecular Weight | 167.60 g/mol | [7] |
| Appearance | Off-white to light yellow solid | Typical |
| CAS Number | 954422-25-4 | [7] |
| Key Reactivity | C7-Cl bond is susceptible to nucleophilic substitution and Pd-catalyzed coupling | [8] |
Synthesis and Experimental Protocols
A robust and reproducible synthesis of the 7-chloro intermediate is paramount. Subsequently, this intermediate can be elaborated into a diverse library of compounds through well-established synthetic transformations.
Protocol 1: Synthesis of this compound
The most common and effective method for synthesizing the title intermediate is through the chlorination of its hydroxy precursor using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[8][9][10]
Causality: The reaction proceeds via the conversion of the hydroxyl group of 2-methylpyrazolo[1,5-a]pyrimidin-7-ol into a better leaving group by phosphorylation, which is then displaced by a chloride ion. Refluxing ensures the reaction goes to completion. The workup with ice is critical for safely quenching the excess reactive POCl₃ and precipitating the product.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 mL per gram of starting material) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction: The resulting aqueous slurry is extracted with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated saline (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound as a pure solid.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the C7 position.[1][3] Microwave-assisted synthesis dramatically accelerates this process, often improving yields and purity.[11][12][13]
Causality: The Suzuki reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical. A modern catalyst like XPhosPdG2 is highly active. The bulky XPhos ligand facilitates the reductive elimination step, while a base (e.g., K₂CO₃) is required for the transmetalation of the boronic acid derivative to the palladium center. A dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[13]
Step-by-Step Methodology (Microwave-Assisted):
-
Setup: To a microwave reaction vial, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), potassium carbonate (K₂CO₃) (2.0-3.0 eq), and the palladium catalyst (e.g., XPhosPdG2, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.2 M concentration).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired C7-arylated product.
Application in Kinase Inhibitor Design: A Trk Inhibitor Case Study
The pyrazolo[1,5-a]pyrimidine scaffold is prominent in inhibitors of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), which are key drivers in various solid tumors when their genes undergo fusion events.[4][6] The synthesis of many Trk inhibitors relies on the strategic functionalization of the C7 position of the pyrazolo[1,5-a]pyrimidine core.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound intermediate allows for systematic exploration of the structure-activity relationship (SAR). Modifications at the C7 position directly impact how the inhibitor fits into the kinase's binding pocket, influencing potency and selectivity.[3][4]
| Compound Class | C7-Substituent (Derived from C7-Cl) | Target Kinase | Representative Activity | SAR Implication |
| Trk Inhibitors | Substituted Pyrrolidinyl or Azetidinyl ethers/amines | TrkA | IC₅₀ = 1-10 nM[4] | The C7 substituent occupies a key pocket, and its size, shape, and hydrogen bonding capacity are critical for high potency. |
| CDK Inhibitors | Substituted anilines or piperazines | CDK2, CDK9 | GI₅₀ = ~280 nM[14] | Aromatic and heteroaromatic groups at C7 can form crucial interactions with the hinge region of the kinase.[15] |
| PI3Kδ Inhibitors | Morpholine | PI3Kδ | Potent activity | The morpholine group at C7 enhances solubility and provides a key interaction point.[8] |
This data underscores the power of using this compound as a platform. By methodically applying reactions like the Suzuki coupling and SₙAr, researchers can rapidly generate data to build robust SAR models and optimize lead compounds.[3][5]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its strategic importance lies in the reactivity of the C7-chloro group, which serves as a linchpin for introducing the molecular complexity and diversity required for potent and selective enzyme inhibition. The protocols and insights provided herein offer a robust framework for researchers to leverage this powerful building block in the ongoing quest for novel targeted therapeutics. Future work will continue to focus on optimizing synthetic routes and exploring novel derivatizations to address challenges like drug resistance and off-target effects.[1]
References
-
Terungwa Stephen, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Fatima, U., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Bavetsias, V., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-Chloro-5(α,α,α-trifluoro-m-tolyl)pyrazolo[1.5-a]pyrimidine. PrepChem.com. Available at: [Link]
-
MySkinRecipes. (n.d.). 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine. MySkinRecipes. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2007). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. Available at: [Link]
-
Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. ChEMBL. Available at: [Link]
-
ChemSynthesis. (2025). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. ChemSynthesis. Available at: [Link]
-
Novinson, T., et al. (1977). Synthesis and antifungal properties of certain 7-alkylaminopyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
PubChemLite. (n.d.). 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine. PubChemLite. Available at: [Link]
-
Fatima, U., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 954422-25-4 [amp.chemicalbook.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 7-Chloro Position of Pyrazolo[1,5-a]pyrimidines
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] A key strategy for the functionalization of this scaffold is the nucleophilic aromatic substitution (SNAr) reaction, particularly at the 7-position. This document provides a detailed guide for researchers, scientists, and drug development professionals on performing SNAr reactions on 7-chloro-pyrazolo[1,5-a]pyrimidines, a versatile intermediate for the synthesis of diverse compound libraries.
The inherent electronic properties of the pyrazolo[1,5-a]pyrimidine ring system render the C7-position highly susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine. This enhanced reactivity allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a robust platform for structure-activity relationship (SAR) studies.[3][4]
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.
Theoretical Background and Mechanism
The nucleophilic aromatic substitution on 7-chloro-pyrazolo[1,5-a]pyrimidines proceeds via a classical addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing pyrazole ring and the electronegative chlorine atom, facilitates the initial nucleophilic attack at the C7 position.
The reaction mechanism can be delineated in two key steps:
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge is delocalized over the electron-deficient pyrimidine ring and the fused pyrazole ring, which stabilizes the intermediate.
-
Elimination of the Leaving Group: In the subsequent, faster step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyrazolo[1,5-a]pyrimidine ring system is restored, yielding the substituted product.
The pronounced reactivity of the C7-position over other positions, such as C5 in a 5,7-dichloro substituted pyrazolo[1,5-a]pyrimidine, is a critical aspect for selective functionalization. This selectivity arises from the greater electron deficiency at the C7-position, making it the more favorable site for nucleophilic attack.[3]
Caption: General mechanism of SNAr at the C7-position.
Experimental Protocols
The following protocols are provided as a comprehensive guide for performing SNAr reactions on 7-chloro-pyrazolo[1,5-a]pyrimidines with various nucleophiles.
General Workflow
The general workflow for these reactions is straightforward and can be adapted for parallel synthesis and library generation.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Nucleophiles)
The reaction of 7-chloro-pyrazolo[1,5-a]pyrimidines with amines is a widely employed transformation for the synthesis of biologically active compounds.
Materials:
-
7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Amine (primary or secondary) (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, PEG 400)[5]
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the amine (1.1 - 2.0 eq), and the base (2.0 - 3.0 eq).
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the reaction is performed in a water-miscible solvent, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If a solid precipitates, it can be collected by filtration.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 7-amino-pyrazolo[1,5-a]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Base: An external base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less basic amines, a stronger, non-nucleophilic base like DIPEA is preferred. For more basic amines, an inorganic base like K₂CO₃ is often sufficient.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Acetonitrile is a less polar alternative that can also be effective. PEG 400 has been reported as a greener solvent alternative.[5]
Protocol 2: Reaction with Alcohol and Phenol Nucleophiles (O-Nucleophiles)
The synthesis of 7-alkoxy and 7-aryloxy-pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of the corresponding chloro derivative with an alcohol or phenol.
Materials:
-
7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Alcohol or Phenol (1.1 - 2.0 eq)
-
Strong base (e.g., NaH, KHMDS, NaOtBu) (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane, DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 - 2.0 eq) and the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide or phenoxide.
-
Add a solution of the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to a higher temperature (e.g., 50-100 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: Alcohols and phenols are generally less nucleophilic than amines. Therefore, a strong base is required to deprotonate them to form the more nucleophilic alkoxide or phenoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol/phenol, and the only byproduct is hydrogen gas.
-
Solvent: Anhydrous aprotic solvents are crucial to prevent the quenching of the strong base and the generated nucleophile. THF and dioxane are good choices for their ability to solvate the reagents and for their relatively high boiling points, which allow for heating if required.
Protocol 3: Reaction with Thiol and Thiophenol Nucleophiles (S-Nucleophiles)
The introduction of sulfur-containing moieties at the 7-position can be accomplished using thiols or thiophenols as nucleophiles.
Materials:
-
7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)
-
Thiol or Thiophenol (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol or thiophenol (1.1 - 1.5 eq), the base (1.5 - 2.0 eq), and the anhydrous polar aprotic solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: Thiols are more acidic than alcohols, so a milder base like potassium carbonate can often be used to generate the thiolate in situ. For less reactive systems, a stronger base like sodium hydride may be necessary.
-
Solvent: Polar aprotic solvents are preferred to facilitate the SNAr reaction. DMF and DMSO are excellent choices due to their ability to dissolve a wide range of reagents and stabilize the charged intermediate.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr reaction on 7-chloro-pyrazolo[1,5-a]pyrimidines with different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent(s) | Typical Temperature (°C) |
| N-Nucleophiles | Morpholine | K₂CO₃, DIPEA | DMF, Acetonitrile, PEG 400 | 80 - 120 |
| Aniline | DIPEA, Cs₂CO₃ | Dioxane, Toluene | 100 - 150 | |
| O-Nucleophiles | Methanol | NaH, NaOMe | THF, Methanol | 25 - 65 |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | |
| S-Nucleophiles | Ethanethiol | NaH, K₂CO₃ | DMF, THF | 25 - 80 |
| Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile | Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols/thiols). |
| Reaction temperature too low | Increase the reaction temperature. Consider switching to a higher-boiling solvent. | |
| Inactive catalyst (if applicable) | Not typically a catalyzed reaction, but ensure reagents are pure. | |
| Formation of side products | Reaction with solvent (solvolysis) | Use an aprotic solvent. |
| Double substitution (on 5,7-dichloro substrates) | Maintain a lower reaction temperature and monitor the reaction closely to stop it after selective C7 substitution. | |
| N-alkylation/arylation of the pyrazole ring | This is generally not observed as the C7 position is significantly more electrophilic. | |
| Difficult purification | Similar polarity of product and starting material | Optimize the reaction to drive it to completion. Consider derivatization of the product to alter its polarity for easier separation. |
Conclusion
The nucleophilic aromatic substitution at the 7-chloro position of pyrazolo[1,5-a]pyrimidines is a powerful and reliable method for the synthesis of a diverse range of derivatives. The high reactivity and selectivity of this position allow for the introduction of a wide variety of functional groups using N-, O-, and S-nucleophiles. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working with this important heterocyclic scaffold.
References
- Yang, H., Ellingboe, J. W., Tsou, H. R., Zhang, N., Honores, E., Powell, D., Miranda, M., McGinnis, J. P., & Rabindran, S. K. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & medicinal chemistry letters, 15(6), 1591–1594.
- Gopalsamy, A., Ellingboe, J. W., Yang, H., Tsou, H. R., Zhang, N., Honores, E., Powell, D., Miranda, M., McGinnis, J. P., & Rabindran, S. K. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & medicinal chemistry, 17(5), 2113–2122.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules, 23(3), 684.
- Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022).
- Li, X., He, Y., & Liu, G. (2006). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2941-o2942.
- Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8253.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6685.
- Reactivity of substituted Pyrimidines with Some Nucleophiles. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis of 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer cascade. (2017). Journal of Chemical Sciences, 129(10), 1649–1657.
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). Medicinal Chemistry Research, 25(11), 2561–2570.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(19), 6265.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances, 14(1), 1-21.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry, 23(11), 3955-3962.
- Base-dependent selectivity of an SNAr reaction. (2010). Journal of Physical Organic Chemistry, 23(11), 1041-1048.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2021). ChemRxiv.
- Bassoude, I., Berteina-Raboin, S., Essassi, E. M., Guillaumet, G., & El Ammari, L. (2013). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o749.
- Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. (2003). Bioorganic & medicinal chemistry letters, 13(6), 1037–1040.
- Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. (2022). Research Square.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. (n.d.). BenchChem.
- ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. (2015). New Journal of Chemistry, 39(7), 5233-5237.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous clinically successful therapeutics, particularly in oncology.[1][2] This application note provides a detailed guide for the strategic derivatization of the versatile building block, 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. We will explore the underlying chemical principles and provide field-proven, step-by-step protocols for key transformations at the C7 position, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to efficiently generate compound libraries for robust Structure-Activity Relationship (SAR) studies, accelerating the journey from hit identification to lead optimization.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Drug Discovery
The pyrazolo[1,5-a]pyrimidine fused ring system is a bioisostere of purine and has proven to be an exceptionally fruitful scaffold for targeting a diverse range of protein families, most notably protein kinases.[3][4] Its rigid, planar structure provides a stable framework for the precise spatial arrangement of functional groups that can engage with biological targets. This has led to the development of several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which are used to treat NTRK gene fusion-positive cancers.[2][5][6]
The starting material, this compound, is a key intermediate for chemical exploration. The chlorine atom at the C7 position is highly activated towards displacement, providing a reliable handle for introducing molecular diversity.[7][8] This guide focuses on leveraging this reactivity to build focused libraries for SAR studies—an iterative process of synthesizing and testing new analogs to understand how specific structural modifications influence a compound's biological activity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Foundational Chemistry: Reactivity of the this compound Scaffold
The synthetic utility of this compound is dominated by the electrophilic nature of the C7 carbon. The electron-withdrawing pyrimidine ring, combined with the electronegativity of the chlorine atom, makes this position highly susceptible to nucleophilic attack.
Key Reaction Vectors:
-
C7 Position: The primary site for derivatization via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The reactivity at C7 is significantly higher than at other positions, such as a potential C5 chloro-substituent, allowing for highly selective modifications.[7][8]
-
C3 Position: While less reactive, this position can undergo functionalization through methods like bromination or electrochemical selenylation, offering a secondary vector for SAR exploration.[8][9][10]
-
C5 Position: Can be modified, often starting from a 5,7-dichloro precursor where the C7 position is selectively functionalized first.[7]
This inherent and predictable regioselectivity is a critical advantage, enabling clean, high-yielding reactions that are essential for library synthesis.
Caption: Key derivatization pathways for the pyrazolopyrimidine scaffold.
Experimental Protocols for C7-Derivatization
The following protocols provide detailed, step-by-step methodologies for two of the most powerful and common transformations used in SAR studies of this scaffold.
Protocol 1: C7-Amination via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The introduction of amine functionalities is a classic strategy in medicinal chemistry. Amines can serve as hydrogen bond donors or acceptors, form salt bridges, and significantly modulate physicochemical properties such as solubility and pKa, which are critical for pharmacokinetics. This protocol details a straightforward SNAr reaction.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetone or DMF to achieve a concentration of ~0.2 M.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[7]
-
Scientist's Note: The choice of solvent and temperature depends on the nucleophilicity of the amine. Less reactive amines may require a higher boiling point solvent like DMF and elevated temperatures. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between DCM and water or a saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct regiochemistry and mass.
Protocol 2: C7 C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a powerful method for installing aryl or heteroaryl moieties.[4] This transformation is central to SAR studies for exploring interactions in hydrophobic pockets, modulating electronic properties, and improving metabolic stability.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Base (e.g., 2M aqueous Sodium Carbonate (Na₂CO₃) solution)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME) or Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Reflux condenser and inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.5 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (e.g., DME) followed by the aqueous base (e.g., 2M Na₂CO₃).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).[7]
-
Scientist's Note: The choice of catalyst, ligand, and solvent system is crucial for a successful Suzuki reaction and may require optimization depending on the specific boronic acid used. Pd(PPh₃)₄ is a versatile catalyst for many substrates. The inert atmosphere is critical to prevent the degradation of the palladium catalyst.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Application in SAR Studies: A Representative Data Table
Following synthesis and purification, the new derivatives are evaluated in biological assays. The data generated directly informs the next round of analog design. The table below illustrates a hypothetical SAR for a series of C7-derivatized compounds targeting a protein kinase (e.g., TrkA).
| Compound ID | C7-Substituent (R) | Synthesis Method | TrkA IC₅₀ (nM) |
| Parent | -Cl | N/A | >10,000 |
| AN-01 | Morpholin-4-yl | SNAr | 850 |
| AN-02 | 4-Methylpiperazin-1-yl | SNAr | 425 |
| AN-03 | Phenyl | Suzuki | 150 |
| AN-04 | 4-Fluorophenyl | Suzuki | 75 |
| AN-05 | Pyridin-4-yl | Suzuki | 30 |
SAR Interpretation:
-
Observation 1: Replacing the C7-chloro group with both amine and aryl substituents significantly improves potency.
-
Observation 2: The basic piperazine in AN-02 is more potent than the morpholine in AN-01 , suggesting a potential beneficial ionic interaction or improved solubility.
-
Observation 3: Introducing a phenyl group (AN-03 ) is beneficial. Adding a fluorine atom (AN-04 ) doubles the activity, possibly due to favorable electronic effects or a specific interaction with the protein.
-
Observation 4: The pyridyl nitrogen in AN-05 leads to the most potent compound, likely acting as a hydrogen bond acceptor in the kinase hinge region—a common binding motif for this scaffold.[1][11]
This type of analysis allows researchers to build a clear picture of the target's binding pocket and rationally design the next generation of more potent and selective inhibitors.
Conclusion
The this compound scaffold is a high-value starting point for medicinal chemistry campaigns. Its predictable and selective reactivity at the C7 position allows for the reliable implementation of powerful synthetic transformations like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. By applying the robust protocols detailed in this guide, research teams can efficiently generate diverse libraries of analogs, enabling the systematic exploration of structure-activity relationships and accelerating the discovery of novel therapeutics.
References
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 3
-
Wu, Y. (2022). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. 1
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 4
-
Garrido, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 12
-
Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 5
-
Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 6
-
Senga, K., et al. (1977). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. 13
-
Nogueira, T. C. M., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. 9
-
BenchChem. (2025). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem. 2
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. 11
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences. 7
-
Mironovich, L. M., & Gulevskaya, A. V. (2018). 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. ResearchGate. 10
-
BenchChem. 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine. BenchChem. 8
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of CDK Inhibitors Using 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in CDK Inhibition
The pyrazolo[1,5-a]pyrimidine core is a significant pharmacophore in the development of potent and selective cyclin-dependent kinase (CDK) inhibitors.[1][2] Its structural resemblance to the purine base of ATP allows it to effectively compete for the ATP-binding site on CDKs, thereby disrupting the cell cycle and inhibiting cancer cell proliferation.[3] Prominent CDK inhibitors, such as dinaciclib, feature this heterocyclic system, highlighting its importance in the design of novel anticancer therapeutics.[2] The 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a key starting material for the synthesis of a diverse range of CDK inhibitors, with the chlorine atom at the 7-position serving as a versatile handle for nucleophilic substitution reactions.[4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of CDK inhibitors, with a focus on the rationale behind the synthetic strategies and the biological evaluation of the resulting compounds.
Mechanistic Insight: The Role of CDK2 in Cell Cycle Progression and Cancer
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] CDK2, in particular, plays a crucial role in the G1/S phase transition and S phase progression.[5][6] It forms active complexes with cyclin E and cyclin A, which then phosphorylate a variety of substrates to drive the cell cycle forward.[6][7][8] The overexpression of cyclin E, a regulatory partner of CDK2, is observed in numerous cancers and can lead to uncontrolled cell proliferation.[7] Therefore, the targeted inhibition of CDK2 is a promising therapeutic strategy for a range of malignancies.
Caption: General Synthetic Workflow for CDK Inhibitor Synthesis.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous pyrazolo[1,5-a]pyrimidine derivatives and can be adapted for the synthesis of a library of CDK inhibitor candidates.
Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
This protocol is adapted from a known procedure for the selective nucleophilic substitution at the C7 position of a dichlorinated pyrazolo[1,5-a]pyrimidine. [4] Objective: To synthesize a key intermediate for further elaboration into CDK inhibitors.
Materials:
-
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine and anhydrous acetone. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of morpholine.
-
Reaction: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove potassium carbonate. Wash the solid residue with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine.
Expected Outcome: A white to off-white solid. The yield for a similar reaction was reported to be 94%. [4]
Protocol 2: General Procedure for the Synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
This generalized protocol is for the synthesis of a library of CDK inhibitor candidates through the reaction of this compound with various primary and secondary amines.
Objective: To generate a diverse set of potential CDK inhibitors for structure-activity relationship (SAR) studies.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent
-
Standard inert atmosphere glassware (Schlenk flask, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or column chromatography system for purification
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Addition of Reagents: Add the desired amine to the solution, followed by the addition of DIPEA.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to obtain the desired 7-amino-2-methylpyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: Biological Activity of Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various CDK isoforms. This data is crucial for understanding the structure-activity relationship and for guiding the design of more potent and selective inhibitors.
| Compound ID | Target CDK | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |
| Dinaciclib | CDK2 | 1 | - | - | [1] |
| Compound 5h | CDK2 | 22 | MOLT-4 (Leukemia) | 0.93 | [9] |
| Compound 5i | CDK2 | 24 | HL-60 (Leukemia) | 0.80 | [9] |
| Compound 10d | CDK5 | 63 | - | - | [1] |
| Compound 16c | CDK9 | 74 | - | - | [1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors is highly dependent on the nature and position of the substituents on the heterocyclic core. Key SAR insights include:
-
C7-Position: The introduction of an amino group at the C7-position is generally crucial for potent CDK inhibitory activity. The nature of the amine substituent can significantly influence selectivity and potency.
-
C2-Position: The methyl group at the C2-position can be modified to explore interactions with the hydrophobic regions of the ATP-binding pocket.
-
Other Positions: Substitutions at other positions of the pyrazolo[1,5-a]pyrimidine ring can be explored to optimize pharmacokinetic properties and to achieve selectivity against different CDK isoforms.
Conclusion and Future Directions
The this compound is a valuable and versatile starting material for the synthesis of a wide array of CDK inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers in the field of drug discovery to design and synthesize novel compounds with potential therapeutic applications in oncology. Future research should focus on the development of highly selective CDK2 inhibitors to minimize off-target effects and to improve the therapeutic index of this class of compounds. The exploration of novel substituents at the C7-position and the optimization of the overall physicochemical properties of the synthesized molecules will be key to advancing this promising class of anticancer agents.
References
-
El-Gamal, M. I., et al. (2024). Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors. Drug Development Research, 85(3), e22193. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3321. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39641-39652. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(22), 6985. [Link]
-
Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][4][10]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Sławiński, J., et al. (2019). Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic Chemistry, 84, 226-238. [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
-
Shablykin, O. V., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds, 61(1), 1-10. [Link]
-
Wikipedia. (2024). Cyclin-dependent kinase 2. [Link]
-
Caldon, E. Z., & Musgrove, E. A. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 742112. [Link]
-
Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 452-463. [Link]
-
Unknown. (n.d.). PHASES OF CELLCYCLE. [Link]
-
ResearchGate. (2024). The cell cycle phases and their associated cyclin-dependent kinases... [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 8. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Versatile and Regioselective Synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic framework in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to effectively interact with the hinge region of the ATP-binding site in many protein kinases, making it a cornerstone for the development of potent and selective kinase inhibitors.[1] Compounds bearing this scaffold have demonstrated a vast range of pharmacological activities, including roles as anticancer agents (e.g., Dinaciclib), anxiolytics (e.g., Ocinaplon), and hypnotics (e.g., Zaleplon).[1]
The 7-amino substituted derivatives are of particular interest as they provide a crucial vector for chemical modification and can form key hydrogen bond interactions within biological targets. This document provides a comprehensive guide to the synthesis of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine derivatives, focusing on the robust and widely adopted cyclocondensation strategy. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss key parameters that ensure high yield and regiochemical control.
The Core Synthetic Strategy: Cyclocondensation
The most efficient and versatile route to the pyrazolo[1,5-a]pyrimidine system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic compound.[2][3] This method allows for extensive structural diversification at positions 2, 3, 5, 6, and 7 of the final heterocyclic system.[2]
Key Precursors:
-
The Nucleophile: 3-Methyl-1H-pyrazol-5-amine (or its substituted variants) serves as the 1,3-bisnucleophilic system. It contains two key nitrogen atoms: the exocyclic primary amine (-NH2) and the endocyclic pyrazole nitrogen (-NH-).
-
The Electrophile: A 1,3-biselectrophile, typically a β-ketonitrile, β-diketone, or α,β-unsaturated carbonyl compound, provides the three-carbon chain required to form the pyrimidine ring.
The regioselectivity of the reaction is critically controlled by the differential nucleophilicity of the two nitrogen centers in the aminopyrazole and the nature of the electrophilic sites in the 1,3-dicarbonyl partner.[4]
Reaction Mechanism: A Stepwise Annulation
The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds via a well-established condensation-cyclization-dehydration sequence.
-
Initial Nucleophilic Attack: The reaction is initiated by the attack of the more nucleophilic exocyclic amino group of 3-methyl-1H-pyrazol-5-amine onto one of the electrophilic carbonyl or cyano carbons of the 1,3-biselectrophile. This forms an enamine or related intermediate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second electrophilic center. This annulation step forms the six-membered pyrimidine ring.
-
Dehydration/Elimination: The final step is an irreversible dehydration (or elimination of another small molecule, like an amine if starting from an enaminone), which results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine core.
The use of an acid catalyst, such as glacial acetic acid, is common as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial condensation step.
Detailed Experimental Protocol
This protocol details the synthesis of 7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine via the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with 3-oxo-3-phenylpropanenitrile.
Principle: This procedure relies on the acid-catalyzed condensation and subsequent intramolecular cyclization of an aminopyrazole with a β-ketonitrile. Glacial acetic acid serves as both the solvent and the catalyst, promoting the reaction towards the desired product.
Table 1: Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | 0.97 g | 10.0 | Nucleophile |
| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | 1.45 g | 10.0 | Electrophile |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | Solvent/Catalyst |
| Ethanol | C₂H₆O | 46.07 | ~50 mL | - | Washing Solvent |
| Diethyl Ether | C₄H₁₀O | 74.12 | ~50 mL | - | Washing Solvent |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Step-by-Step Procedure:
-
Reagent Combination: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazol-5-amine (0.97 g, 10.0 mmol) and 3-oxo-3-phenylpropanenitrile (1.45 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Expert Insight: Acetic acid is an ideal solvent for this reaction. It effectively dissolves the starting materials and its acidic nature catalyzes the dehydration step, driving the reaction to completion.
-
-
Reaction Heating: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitoring the Reaction: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Product Isolation (Work-up): a. After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form. c. Continue stirring the slurry for 15-20 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: a. Wash the collected solid on the filter paper sequentially with cold water (2 x 25 mL), cold ethanol (2 x 25 mL), and finally with diethyl ether (2 x 25 mL).
-
Expert Insight: The sequential washing is crucial. Water removes any residual acetic acid. Ethanol removes unreacted starting materials and soluble impurities. Diethyl ether facilitates rapid drying of the final product. b. Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization:
-
Yield: Calculate the percentage yield of the final product.
-
Melting Point: Determine the melting point and compare it with literature values.
-
Spectroscopy: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow Visualization
Trustworthiness & Optimization
-
Regioselectivity: The reaction between 5-aminopyrazoles and unsymmetrical 1,3-bielectrophiles like β-ketonitriles is highly regioselective. The exocyclic amino group's higher nucleophilicity directs the initial attack, leading predominantly to the 7-amino isomer.
-
Microwave-Assisted Synthesis: For process optimization, microwave irradiation is a powerful tool. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[2][5] Researchers have successfully employed microwave-assisted protocols for similar cyclizations.[3]
-
Troubleshooting: If yields are low, ensure the aminopyrazole starting material is pure, as impurities can inhibit the reaction. Additionally, ensure the reaction is sufficiently heated to drive the final dehydration step, which is often the rate-limiting part of the sequence.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Application Notes & Protocols: In Vitro Assays for Evaluating the Biological Activity of Pyrazolo[1,5-a]pyrimidine Compounds
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These derivatives have demonstrated a wide range of biological activities, most notably as potent inhibitors of protein kinases, making them attractive candidates for the development of novel anticancer and anti-inflammatory agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the biological activity of novel pyrazolo[1,5-a]pyrimidine compounds. We present a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to specific target-based biochemical assays and cell-based mechanistic studies. Each section includes the scientific rationale behind the assay, detailed step-by-step protocols, and guidance on data interpretation, ensuring a robust and validated evaluation of compound efficacy and mechanism of action.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that have garnered significant interest due to their synthetic accessibility and diverse pharmacological profiles.[1] Their rigid, planar structure serves as an excellent framework for interacting with the ATP-binding pockets of various protein kinases, a class of enzymes frequently dysregulated in human diseases like cancer.[2]
Key therapeutic targets for this compound class include:
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, whose aberrant activity is a hallmark of cancer.[3][4] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK2 inhibitors.[5][6]
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[7][8]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling through the JAK-STAT pathway, which is central to immunity and inflammation.[9][10][11][12]
The following sections detail a systematic workflow for evaluating novel pyrazolo[1,5-a]pyrimidine derivatives, ensuring a thorough characterization from cellular phenotype to specific molecular interactions.
The Evaluation Workflow: A Tiered Approach
A logical progression of assays is crucial for efficient and cost-effective drug discovery. We propose a three-tiered workflow that moves from general effects to specific mechanisms. This approach allows for early deselection of non-viable compounds and provides a deep mechanistic understanding of promising leads.
Caption: Tiered assay workflow for compound evaluation.
Tier 1: Primary Screening - Cell Viability & Cytotoxicity
The initial step for any potential therapeutic agent is to assess its general effect on cell viability and proliferation. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.[13][14][15]
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[15][16]
Protocol 3.1: MTT Cell Viability Assay
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, A549 lung cancer).[17]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14][15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14][15] Mix gently on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to reduce background.[13]
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 (half-maximal inhibitory concentration) value.
Tier 2: Target-Based Assays - Biochemical Kinase Inhibition
Once a compound demonstrates cytotoxic activity, the next step is to determine if it directly inhibits the activity of its intended kinase target(s). Homogeneous biochemical assays, such as those based on luminescence (e.g., ADP-Glo™), are industry standards for their high sensitivity, low interference, and amenability to high-throughput screening.[19]
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and remaining ATP is depleted. Then, ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.[19]
Protocol 4.1: ADP-Glo™ Kinase Assay for IC50 Determination
Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin E, BTK, JAK2).
-
Kinase-specific substrate (e.g., a peptide or protein like MBP).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds in DMSO.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.[20]
-
Controls: Include "no-inhibitor" (100% activity) controls with DMSO only and "no-enzyme" (0% activity) background controls.[20]
-
Kinase/Inhibitor Pre-incubation: Add 5 µL of kinase solution (in appropriate assay buffer) to each well. Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the kinase.[19]
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to all wells to start the reaction.
-
Kinase Reaction: Incubate for 60-120 minutes at room temperature or 30°C. The time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate using a luminometer.
Data Analysis:
-
Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))
-
Plot percent inhibition versus the log of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Principle of a luminescence-based kinase assay.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| PZP-001 | CDK2/CycE | 90 |
| PZP-002 | CDK2/CycE | 230 |
| PZP-003 | BTK | 45 |
| PZP-004 | JAK2 | 150 |
| Reference | CDK2/CycE | 70 |
Tier 3: Cell-Based Mechanistic Assays
After confirming direct target inhibition, it is essential to verify that the compound engages its target in a cellular context and produces the expected downstream biological effect.
Cell Cycle Analysis by Flow Cytometry
For compounds targeting cell cycle kinases like CDKs, cell cycle analysis is a critical mechanistic assay.[4] Inhibition of G1/S phase kinases (e.g., CDK2, CDK4/6) is expected to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[21]
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 7. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. clyte.tech [clyte.tech]
- 17. Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. domainex.co.uk [domainex.co.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine by recrystallization or chromatography
Welcome to the technical support center for the purification of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this compound. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound. What are the most likely impurities I should be trying to remove?
A1: Based on the common synthetic route for 2-methylpyrazolo[1,5-a]pyrimidine derivatives, which typically involves the condensation of 5-amino-3-methylpyrazole with a malonate derivative followed by chlorination with a reagent like phosphorus oxychloride (POCl₃), you should anticipate the following impurities[1]:
-
Unreacted Starting Materials: 5-amino-3-methylpyrazole and the malonate derivative.
-
Hydroxy Intermediate: 2-methylpyrazolo[1,5-a]pyrimidin-7-ol, the precursor to your chlorinated product.
-
Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming the 5-chloro isomer, although the 7-chloro position is generally more reactive[1].
-
Over-chlorinated Species: Formation of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a possibility if the chlorination reaction is not well-controlled[1].
-
Solvent Residues and Reagent Byproducts: Residual high-boiling point solvents (e.g., DMF) and byproducts from the chlorinating agent.
Q2: Should I choose recrystallization or chromatography for the purification of my compound?
A2: The choice between recrystallization and chromatography depends on the purity of your crude product and the scale of your reaction.
-
Recrystallization is an excellent choice for a final purification step if your crude material is relatively pure (>90%) and you are working on a larger scale. It is often more cost-effective and can yield highly pure crystalline material.
-
Chromatography is more suitable for purifying complex mixtures with multiple components or when the impurities have similar solubility profiles to your product. It is also the preferred method for smaller scale reactions where material loss during recrystallization might be a concern.
Below is a decision-making workflow to help you choose the appropriate method:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. How should I approach solvent selection?
A3: A systematic approach to solvent screening is crucial. The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
Step-by-Step Solvent Screening Protocol:
-
Initial Screening: Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarities (see table below).
-
Observation at Room Temperature: Note the solubility of your compound in each solvent. An ideal solvent will show minimal dissolution.
-
Heating: Gently heat the test tubes containing solvents that showed poor solubility at room temperature.
-
Observation at Elevated Temperature: An ideal solvent will fully dissolve your compound at or near its boiling point.
-
Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Crystal Formation: The best solvent will yield a good crop of crystals upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good for moderately polar compounds. |
| Esters | Ethyl Acetate | A versatile solvent for a range of polarities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for dissolving many organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Can be effective, often used in solvent pairs. |
| Aromatic | Toluene | Useful for less polar compounds. |
| Alkanes | Hexane, Heptane, Cyclohexane | Good as anti-solvents in binary systems. |
| Ketones | Acetone | A polar aprotic solvent. |
For structurally similar compounds, a mixture of cyclohexane and dichloromethane (1:1 v/v) has been reported to be effective. Slow evaporation from an ethyl acetate solution has also been used to obtain crystals of a related compound[2][3].
Q4: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. Here are several strategies to combat this:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This provides more time for nucleation and ordered crystal growth.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Add a seed crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a binary solvent system. Start by dissolving your compound in a "good" solvent and then slowly add a "poor" solvent (an "anti-solvent") until the solution becomes slightly cloudy. Then, heat the mixture until it is clear and cool it slowly.
Troubleshooting Guide: Column Chromatography
Q5: How do I select an appropriate solvent system (mobile phase) for the column chromatography of this compound?
A5: The selection of the mobile phase is critical for achieving good separation. Thin Layer Chromatography (TLC) is an indispensable tool for this.
Step-by-Step Mobile Phase Selection using TLC:
-
Prepare a stock solution of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on several TLC plates.
-
Develop the plates in different solvent systems of varying polarity. A good starting point for pyrazolo[1,5-a]pyrimidines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Visualize the plates under UV light and/or by staining.
-
Analyze the results:
-
If the spots remain at the baseline, the mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
If the spots run with the solvent front, the mobile phase is too polar. Decrease the proportion of the polar solvent.
-
An ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 . This will ensure it moves down the column at a reasonable rate, allowing for good separation from impurities.
-
For similar compounds, mixtures of petroleum ether and ethyl acetate (e.g., 9:1 v/v) have been successfully used[3].
Q6: My compounds are co-eluting during column chromatography. How can I improve the separation?
A6: Co-elution is a common problem that can often be resolved by adjusting your chromatographic parameters.
Caption: Troubleshooting workflow for co-eluting compounds.
In-depth Explanation of Troubleshooting Steps:
-
Use a Shallower Gradient: If you are using a gradient elution (e.g., from 0% to 20% ethyl acetate in hexane), make the gradient shallower (e.g., from 0% to 10% over more column volumes). This increases the resolution between closely eluting compounds.
-
Adjust Column Dimensions: A longer and narrower column will provide more theoretical plates and better separation, at the cost of a longer run time.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the stationary phase.
-
Change the Solvent System: Sometimes, a different solvent system can provide a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
Consider a Different Stationary Phase: If you are still struggling with separation on silica gel, consider using a different stationary phase. Alumina can be effective for some compounds. For particularly challenging separations of polar compounds, an amino-functionalized silica gel column may provide the necessary selectivity[1].
References
-
Bassoude, I., Berteina-Raboin, S., Essassi, E. M., Guillaumet, G., & El Ammari, L. (n.d.). 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. NIH. Retrieved January 19, 2026, from [Link]
-
Various Authors. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Stypik, M., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Retrieved January 19, 2026, from [Link]
-
Various Authors. (n.d.). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. Retrieved January 19, 2026, from [Link]
-
ChemSynthesis. (2025). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine. ChemSynthesis. Retrieved January 19, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
Hong, S., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wieczorek, M., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Various Authors. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. Retrieved January 19, 2026, from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Xiamen Ikg Chemical Co., Ltd. (n.d.). 7-Chloro-5-Methylpyrazolo[1,5-A]Pyrimidine. Xiamen Ikg Chemical Co., Ltd. Retrieved January 19, 2026, from [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2] However, their synthesis is not without challenges, and the formation of side products can often complicate reaction outcomes and purification processes.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. The guidance herein is based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Yield: Identifying the Culprits
Question: My reaction to synthesize a pyrazolo[1,a]pyrimidine is resulting in a low or non-existent yield. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors in the context of pyrazolo[1,5-a]pyrimidine synthesis. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The purity of your 3-aminopyrazole and 1,3-dicarbonyl compounds is paramount. Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway.
-
Troubleshooting: Always ensure the purity of your starting materials. If there is any doubt, recrystallization or column chromatography is recommended.
-
-
Reaction Conditions: The choice of solvent and catalyst plays a critical role in the success of the cyclocondensation reaction.
-
Temperature and Reaction Time: These parameters are often interdependent and require careful optimization.
-
Troubleshooting: If your reaction is sluggish, a gradual increase in temperature or extending the reaction time may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction endpoint and avoid decomposition of the product.[3]
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The inherent reactivity of the 1,3-dicarbonyl compound can significantly influence the reaction outcome.
-
Troubleshooting: Highly enolized 1,3-dicarbonyls tend to be more reactive. For less reactive substrates, more forcing conditions, such as higher temperatures or the use of a stronger acid catalyst, may be required.[3]
-
-
Microwave-Assisted Synthesis: This technique can be a powerful tool for improving yields and reducing reaction times.[3]
-
Troubleshooting: If conventional heating methods are proving ineffective, consider exploring microwave-assisted synthesis. The focused heating provided by microwave irradiation can often drive difficult reactions to completion.
-
Formation of Multiple Products: Taming Selectivity
Question: I am observing the formation of multiple products, including regioisomers, in my reaction. How can I improve the selectivity?
Answer: The formation of multiple products, particularly regioisomers, is a common hurdle when using unsymmetrical 1,3-dicarbonyl compounds. Controlling the regioselectivity is key to a successful synthesis.
-
Understanding the Mechanism: The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization.[1] The more electrophilic carbonyl group will be the preferred site of attack.
-
Fine-Tuning Reaction Conditions: The choice of catalyst and temperature can significantly influence the regioselectivity of the reaction.[3]
-
Troubleshooting: Experimenting with milder acid catalysts or lower reaction temperatures may favor the formation of one regioisomer over the other. A systematic screening of conditions is often necessary.
-
-
Choice of Dicarbonyl Compound: In some cases, the simplest solution is to use a symmetrical 1,3-dicarbonyl compound to avoid the issue of regioselectivity altogether.
-
Chemoselective Synthesis: In certain cases, reaction conditions can be tuned to favor one isomer over another. For instance, microwave irradiation has been shown to favor the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines, while conventional heating may yield the 6,7-diaryl isomers.[4][5]
Unexpected Side Products: A Deeper Dive into Side Reactions
Question: I have isolated an unexpected product from my reaction. What are some common side reactions in pyrazolo[1,5-a]pyrimidine synthesis?
Answer: The formation of unexpected side products can be perplexing. Understanding the potential side reactions is crucial for troubleshooting.
-
Dimerization of Aminopyrazoles: Under certain conditions, particularly with the use of some catalysts like copper salts, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[6][7][8][9]
-
Troubleshooting: If you suspect dimerization, carefully analyze your reaction conditions. The choice of catalyst and oxidant can be critical in directing the reaction towards the desired product.
-
-
Reactions with Solvents: Some solvents can participate in the reaction, leading to unexpected products. For example, if DMF is used as a solvent, it can react with the aminopyrazole to form formamidine intermediates, which can then go on to form other heterocyclic systems.
-
Hydrolysis: The pyrazolo[1,5-a]pyrimidine ring can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases at elevated temperatures.
-
Troubleshooting: If you suspect hydrolysis, ensure that your work-up procedure is not overly acidic or basic. It is also important to thoroughly dry your solvents and reagents to minimize the presence of water.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol provides a general starting point for the synthesis of pyrazolo[1,5-a]pyrimidines. Optimization of the reaction conditions may be necessary for specific substrates.
-
To a solution of the 3-aminopyrazole (1.0 eq.) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq.).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Acetic Acid | Sulfuric Acid | Piperidine |
| Solvent | Acetic Acid | Ethanol | DMF |
| Temperature | Reflux | 80 °C | 120 °C |
| Yield (%) | Varies | Varies | Varies |
This table is a template for organizing your experimental data. The actual yields will depend on the specific substrates and conditions used.
Visualizing Reaction Pathways
To better understand the synthesis of pyrazolo[1,5-a]pyrimidines and the potential for side reactions, the following diagrams illustrate the key reaction pathways.
Caption: Potential side reaction: Dimerization of 5-aminopyrazole.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is a rich and rewarding area of research, but it is not without its challenges. By understanding the underlying chemical principles and potential side reactions, researchers can develop robust and efficient synthetic strategies. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each reaction is unique and may require its own specific set of optimized conditions.
References
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Retrieved from [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-component reactions of 5-amino-pyrazole derivatives with 1,3-dicarbonyl compounds. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Retrieved from [Link]
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Retrieved from [Link]
-
Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Arkat USA. Retrieved from [Link]
-
PubMed. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o. ResearchGate. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers working with 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, my aim is to equip you with not only practical protocols but also the underlying scientific principles to empower informed decision-making during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound derivatives.
Q1: Why do my this compound derivatives consistently exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this class of compounds is primarily rooted in their molecular structure. The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system.[1] This planarity can lead to high crystal packing energy, making it difficult for water molecules to break apart the crystal lattice.[2] The addition of a chloro- group at the 7-position further increases the molecule's lipophilicity, contributing to its poor solubility in water.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening?
A2: This phenomenon is a classic example of a compound "crashing out" of solution. While Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving your compound at high concentrations, its introduction into an aqueous buffer dramatically increases the overall solvent polarity.[3] Your compound, being inherently poorly soluble in water, can no longer remain dissolved and subsequently precipitates.
Q3: Can I simply increase the percentage of DMSO in my final assay to maintain solubility?
A3: While this may seem like a straightforward solution, it is generally not advisable. High concentrations of DMSO, often anything above 0.5-1%, can introduce significant artifacts into biological assays.[4] It has been shown to alter cellular processes, affect enzyme kinetics, and in some cases, induce cell cycle arrest or death, thereby compromising the integrity of your experimental data.[4][5][6][7][8]
Q4: What are the initial steps I should take to improve the solubility of my lead compound?
A4: A systematic approach is key. Begin by characterizing the physicochemical properties of your compound, including its solubility in various solvents and at different pH values. This baseline understanding will guide your formulation strategy. Subsequently, you can explore a range of solubility enhancement techniques, such as the use of co-solvents, surfactants, cyclodextrins, or the preparation of amorphous solid dispersions.[9][10][11][12]
Part 2: Troubleshooting Guide
This section provides detailed, step-by-step guidance for overcoming specific solubility-related challenges encountered during experiments.
Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Underlying Cause: The aqueous buffer is unable to maintain the compound in a dissolved state once the concentration of the organic co-solvent (like DMSO) is reduced to a biocompatible level.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols:
Step 1: Determine pH-Dependent Solubility
-
Rationale: The pyrazolo[1,5-a]pyrimidine scaffold contains nitrogen atoms that can be protonated at acidic pH. This ionization can significantly enhance the compound's interaction with water, thereby improving solubility.
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of your compound to each buffer.
-
Agitate the samples at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge to pellet the undissolved solid.
-
Analyze the supernatant using a suitable method like HPLC-UV to determine the concentration of the dissolved compound.
-
-
Expected Outcome: A plot of solubility against pH will indicate if your compound's solubility is pH-dependent. Salt formation is a common and effective method for increasing both solubility and dissolution rate for acidic and basic drugs.[10]
Option A: pH Modification (If solubility is pH-dependent)
If your compound shows increased solubility at a pH compatible with your assay, consider adjusting the pH of your assay buffer.
Step 2: Co-Solvent Screening
-
Rationale: Co-solvents are water-miscible organic solvents that decrease the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Protocol:
-
Prepare stock solutions of your compound in biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Create a series of aqueous buffer solutions with varying percentages of each co-solvent.
-
Determine the solubility of your compound in each mixture.
-
-
Data Presentation:
| Co-Solvent | 5% (v/v) in PBS (µg/mL) | 10% (v/v) in PBS (µg/mL) | 20% (v/v) in PBS (µg/mL) |
| Ethanol | Enter Data | Enter Data | Enter Data |
| Propylene Glycol | Enter Data | Enter Data | Enter Data |
| PEG 400 | Enter Data | Enter Data | Enter Data |
Option B: Optimized Co-Solvent System (If co-solvents are effective)
Choose the co-solvent system that achieves the desired solubility at the lowest concentration to minimize potential off-target effects.
Step 3: Surfactant Screening
-
Rationale: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility.
-
Protocol:
-
Select a range of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20).
-
Prepare aqueous buffer solutions containing each surfactant at concentrations above their CMC.
-
Measure the solubility of your compound in each surfactant solution.
-
-
Expected Outcome: A notable increase in solubility should be observed with effective surfactants.
Option C: Micellar Solubilization (If surfactants are effective)
Select the surfactant that offers the best solubility enhancement with the lowest potential for interference in your biological assay.
Step 4: Cyclodextrin Screening
-
Rationale: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[13][14][15][16]
-
Protocol:
-
Choose different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare aqueous solutions with increasing concentrations of each cyclodextrin.
-
Determine the solubility of your compound in each solution. Studies have shown that 2-Hydroxypropyl-β-cyclodextrin can improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[17]
-
-
Data Presentation:
| Cyclodextrin | 1% (w/v) in Water (µg/mL) | 5% (w/v) in Water (µg/mL) | 10% (w/v) in Water (µg/mL) |
| HP-β-CD | Enter Data | Enter Data | Enter Data |
Option D: Inclusion Complexation (If cyclodextrins are effective)
Formulating your compound with a suitable cyclodextrin can be a highly effective strategy, particularly for in vivo applications.[14]
Issue 2: Low and Variable Bioavailability in In Vivo Studies
Underlying Cause: Poor aqueous solubility often leads to a low dissolution rate in the gastrointestinal tract, which is a rate-limiting step for absorption, resulting in low and erratic bioavailability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Detailed Protocols:
Step 1: Physicochemical Characterization
-
Rationale: Understanding the solid-state properties of your compound is critical. Crystalline materials possess high lattice energy, making them less soluble than their amorphous counterparts.[11]
-
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine melting point and crystallinity.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form.
-
Polarized Light Microscopy: For visual assessment of crystallinity.
-
Option A: Amorphous Solid Dispersion (If the compound is highly crystalline)
-
Rationale: Dispersing the compound in an amorphous state within a polymer matrix prevents recrystallization and maintains a higher-energy, more soluble form.[3][18][19][20][21][22] This can significantly enhance both solubility and bioavailability.[10]
-
Protocol:
-
Select a suitable polymer (e.g., PVP, HPMCAS).[21]
-
Dissolve both the compound and polymer in a common solvent.
-
Remove the solvent via techniques like spray drying or hot-melt extrusion to form the amorphous solid dispersion.[19][22]
-
Characterize the resulting material to confirm its amorphous nature.
-
Step 2: Particle Size Reduction
-
Rationale: The Noyes-Whitney equation illustrates that the dissolution rate is directly proportional to the surface area. Reducing particle size increases the surface area, leading to a faster dissolution rate.[10]
-
Techniques:
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanomilling: Creating a nanosuspension with particle sizes in the nanometer range, which has emerged as a promising strategy for poorly water-soluble drugs.[11]
-
Option B: Micronization/Nanomilling (If particle size is large)
If your compound's dissolution is the rate-limiting step, reducing particle size can significantly improve its in vivo performance.
Step 3: Formulation with Solubilizing Excipients
-
Rationale: The same principles of using co-solvents, surfactants, and cyclodextrins for in vitro assays can be applied to in vivo formulations. Lipid-based formulations are particularly effective for highly lipophilic compounds.[10]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal fluid. This keeps the drug solubilized and presents it in a finely dispersed form for absorption.
-
Option C: Lipid-Based Formulations (If other methods are insufficient)
For compounds with high lipophilicity, SEDDS can be a powerful tool for enhancing oral bioavailability.[10]
Part 3: References
-
ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
-
National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC.
-
Figshare. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters.
-
PubMed. (n.d.). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.
-
ResearchGate. (n.d.). (PDF) DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
-
ResearchGate. (n.d.). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
-
National Institutes of Health. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC.
-
ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
-
Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
-
National Institutes of Health. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
-
PubMed. (n.d.). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
-
American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
ResearchGate. (n.d.). β‐Cyclodextrin assisted synthesis of tetrazolo[1,2‐a]pyrimidine and....
-
Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
-
PubMed. (n.d.). The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review.
-
MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
-
National Institutes of Health. (n.d.). Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC.
-
YouTube. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process.
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds.
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
-
American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
-
National Institutes of Health. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
-
ResearchGate. (n.d.). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease.
-
Seppic. (n.d.). Solubility enhancement with amorphous solid dispersions.
-
Guidechem. (n.d.). 7-chloro-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine.
-
ChemicalBook. (n.d.). This compound.
-
National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
-
National Institutes of Health. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
-
ChemicalBook. (n.d.). 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8.
-
BLDpharm. (n.d.). 7-Chloro-2-(fluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
-
Sigma-Aldrich. (n.d.). 7-Chloro-pyrazolo[1,5-a]pyrimidine | 58347-49-2.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btsjournals.com [btsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. contractpharma.com [contractpharma.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. seppic.com [seppic.com]
Technical Support Center: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage microwave technology to accelerate and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and answer frequently asked questions.
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core in medicinal chemistry, is most commonly achieved through the cyclocondensation of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2][3] While robust, conventional thermal methods often require prolonged reaction times. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, dramatically reducing reaction times from hours to minutes and often improving yields by ensuring rapid, uniform heating.[4][5][6] This guide will help you navigate the nuances of this advanced technique.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Low or No Product Yield
Question: I am performing a microwave-assisted cyclocondensation between a 5-aminopyrazole and a 1,3-diketone, but I'm observing very low conversion to the desired pyrazolo[1,5-a]pyrimidine. What are the likely causes and how can I fix it?
Answer: Low yield is a common initial hurdle. The issue can typically be traced back to one of three areas: starting materials, reaction conditions, or microwave parameters.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in either the aminopyrazole or the 1,3-dicarbonyl compound can significantly interfere with the reaction.[1]
-
Recommendation: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. Aminopyrazoles can be particularly susceptible to oxidation or degradation.
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial for efficient heating. Solvents like acetic acid, ethanol, and methanol are commonly used and couple well with microwaves.[3][7] Acetic acid often serves as both the solvent and an acid catalyst.[1]
-
Catalyst: While some reactions proceed without an explicit catalyst, a catalytic amount of a strong acid (e.g., H₂SO₄) can promote the initial condensation and subsequent dehydration steps, especially for less reactive substrates.[1][2]
-
Recommendation: If using a non-polar solvent, consider switching to a polar one like ethanol, methanol, or acetic acid. If yields are still low in a solvent like ethanol, try adding a catalytic amount of acetic acid or sulfuric acid.
-
-
Inadequate Microwave Parameters:
-
Temperature and Time: These parameters are interdependent. A reaction may be sluggish if the temperature is too low or the time is too short.[1] Conversely, excessive temperature can lead to decomposition of reactants or products.[8]
-
Power: Using a fixed power setting can lead to temperature overshooting. It is almost always better to use temperature control.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal endpoint. Systematically increase the reaction temperature in 10-20°C increments (e.g., from 100°C to 120°C, then 140°C) for a fixed time (e.g., 10 minutes) to find the sweet spot. Modern microwave reactors allow for precise temperature control, which is preferable to power control.[9]
-
Formation of Side Products or Regioisomers
Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two regioisomers. How can I improve the selectivity for the desired product?
Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is determined by which carbonyl group the exocyclic amino group of the pyrazole attacks first.
-
Understanding the Mechanism: The reaction proceeds via nucleophilic attack of the aminopyrazole's exocyclic NH₂ group on one of the carbonyl carbons.[2] The more electrophilic (less sterically hindered) carbonyl group will typically react faster. This is followed by an intramolecular cyclization of the pyrazole ring nitrogen onto the second carbonyl, and finally, dehydration.
Caption: Regioselectivity determining step. -
Controlling Regioselectivity:
-
Fine-tuning Conditions: Reaction conditions can influence the kinetic vs. thermodynamic product distribution. Mild conditions (lower temperature, weaker acid catalyst) may favor the kinetic product (attack at the more reactive carbonyl).[1]
-
Choice of Dicarbonyl Equivalent: Using a β-ketoester or β-keto-nitrile instead of a β-diketone can often force the reaction down a single pathway, as the ketone is significantly more electrophilic than the ester or nitrile carbonyl.[2]
-
Recommendation: First, try running the reaction at a lower temperature for a slightly longer time. If isomer formation persists, consider synthesizing a more selective 1,3-biselectrophile, such as a β-ketoester, to direct the cyclization.
-
II. Frequently Asked Questions (FAQs)
Q1: How does microwave heating accelerate the reaction compared to conventional oil bath heating?
A1: Conventional heating relies on conduction and convection, transferring heat from the vessel walls inward, which is slow and can create temperature gradients. Microwave heating, however, uses dielectric heating.[10] Polar molecules (like your solvent and reactants) in the mixture attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to intense, uniform, and instantaneous internal heating.[9] This efficient energy transfer can access activation energies much faster, dramatically reducing reaction times.[5]
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |
| Heating Mechanism | Conduction/Convection (from outside-in) | Dielectric Heating (internal, bulk) |
| Typical Time | Hours (e.g., 4-24 h)[4][7] | Minutes (e.g., 5-40 min)[4][7] |
| Temperature Profile | Non-uniform, potential hotspots at vessel wall | Uniform, homogeneous temperature |
| Efficiency | Lower energy efficiency | Higher energy efficiency[5] |
Q2: Can I use a domestic microwave oven for these syntheses?
A2: Absolutely not. It is extremely dangerous to heat organic solvents in a sealed vessel in a domestic microwave. Domestic ovens lack the necessary pressure and temperature controls, as well as safety features to contain a potential explosion or fire. All microwave-assisted synthesis must be performed in a dedicated, laboratory-grade microwave reactor designed for chemical synthesis. These instruments have sealed, pressure-rated vessels and precise temperature and pressure feedback controls.
Q3: What is a typical starting protocol for optimizing a new pyrazolo[1,5-a]pyrimidine synthesis?
A3: A good starting point is to adapt a known literature procedure. However, if you are developing a method from scratch, here is a robust workflow:
Experimental Protocol Example:
-
To a 10 mL microwave reaction vial, add the 5-aminopyrazole (1.0 mmol), the 1,3-dicarbonyl compound (1.1 mmol), and a magnetic stir bar.
-
Add 3 mL of glacial acetic acid.[1]
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature = 120°C, Ramp time = 2 min, Hold time = 10 min, Stirring = high.
-
After the reaction is complete and the vessel has cooled, quench the mixture with water and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q4: Are solvent-free conditions a viable option for this synthesis?
A4: Yes, solvent-free or "neat" reactions are a highly effective green chemistry approach for this synthesis.[2] Microwave irradiation of a solid-state mixture of the reactants can lead to rapid reaction, often by forming a localized eutectic melt. This minimizes solvent waste and can simplify purification.[11] When attempting a solvent-free reaction, it is crucial to ensure the reactants are finely ground and well-mixed. The reaction temperature should be set just above the melting point of the mixture.
III. Concluding Remarks
Microwave-assisted synthesis is a transformative tool for accelerating the production of pyrazolo[1,5-a]pyrimidines. By understanding the core principles of the reaction mechanism and the physics of microwave heating, researchers can overcome common obstacles like low yields and poor selectivity. This guide provides a foundation for troubleshooting and optimizing your experiments, enabling you to harness the full potential of this technology in your research and development endeavors.
References
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
- Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. PMC.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADI
- Microwave assisted green organic synthesis. Vigyan Varta.
- Microwave Synthesis. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- A plausible mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidine using solvent‐free mechanochemical conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Microwave Synthesis [organic-chemistry.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Coupling with Halogenated Pyrazolo[1,5-a]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the halogenated pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this important heterocyclic core in their synthetic endeavors. The pyrazolo[1,5-a]pyrimidine nucleus is a key pharmacophore in many kinase inhibitors and other biologically active molecules, making its efficient functionalization a critical task.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I am starting a Suzuki coupling with a halogenated pyrazolo[1,5-a]pyrimidine for the first time. Which catalyst system (palladium precursor and ligand) should I use as a general starting point?
A robust starting point for most Suzuki couplings on heteroaryl halides is a combination of a Pd(0) or Pd(II) precatalyst with a suitable phosphine ligand. For the electron-deficient pyrazolo[1,5-a]pyrimidine system, especially with less reactive chlorides or bromides, the oxidative addition step is often rate-limiting.[3][4] Therefore, using bulky, electron-rich phosphine ligands is highly recommended to facilitate this step.[5][6]
A reliable and commonly successful starting system is Pd₂(dba)₃ as the palladium source with a ligand like XPhos or SPhos . Alternatively, pre-formed catalysts such as XPhos Pd G2 or G3 are excellent choices as they are stable and provide reliable results.[7][8] For simpler substrates, such as iodinated pyrazolo[1,5-a]pyrimidines, a more traditional catalyst like Pd(PPh₃)₄ may suffice.[9]
Q2: How does the identity of the halogen (I, Br, Cl) on the pyrazolo[1,5-a]pyrimidine ring affect my choice of catalyst and reaction conditions?
The reactivity of the C-X bond in the oxidative addition step follows the general trend: I > Br > OTf >> Cl .[10] This has significant implications for your reaction setup.
-
Iodo-pyrazolo[1,5-a]pyrimidines: These are the most reactive substrates. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often work well under relatively mild conditions (e.g., 80-100 °C) with common bases like Na₂CO₃ or K₂CO₃.
-
Bromo-pyrazolo[1,5-a]pyrimidines: These are moderately reactive. While traditional catalysts might work, this is where bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) begin to show a significant advantage, often leading to higher yields and faster reaction times.[7][8][11] Debromination can become a competing side reaction, which these advanced catalyst systems can help mitigate.[7][8]
-
Chloro-pyrazolo[1,5-a]pyrimidines: These are the most challenging substrates due to the strength of the C-Cl bond. Their successful coupling almost always requires a highly active catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is mandatory.[5][12] Stronger bases like K₃PO₄ or Cs₂CO₃ are also typically required.
Q3: Which base and solvent combination is most effective for this reaction?
The choice of base and solvent is critical and interdependent. The base's primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species [ate-complex].[3]
-
Bases:
-
Na₂CO₃ / K₂CO₃: These are common, mild bases often used in a 2M aqueous solution with an organic solvent like dioxane, toluene, or DMF. They are a good first choice for iodo- and bromo-substrates.
-
K₃PO₄ / Cs₂CO₃: These are stronger bases often used for less reactive aryl chlorides or sterically hindered substrates. They can be used with or without water. Anhydrous couplings using K₃PO₄ may require trace amounts of water to function effectively.[13]
-
-
Solvents:
-
1,4-Dioxane, Toluene, or DME with Water: A biphasic solvent system (e.g., Dioxane/H₂O 4:1) is the most common and versatile choice. It helps to dissolve both the organic substrates and the inorganic base.
-
THF: Can be effective, especially in anhydrous conditions with bases like K₃PO₄.
-
DMF / DMAc: These polar aprotic solvents can be useful but may lead to catalyst decomposition at higher temperatures.
-
Q4: My boronic acid seems to be decomposing, leading to low yields. What can I do?
Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[14][15]
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[15] They "slowly release" the boronic acid under the reaction conditions, keeping its ambient concentration low.
-
Use a Milder Base: If possible, switch from K₃PO₄ or Cs₂CO₃ to K₂CO₃.
-
Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly and at as low a temperature as possible.
-
Ensure Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for any degradation.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Low to No Conversion of Starting Material
You have set up your reaction, but after several hours, TLC or LC-MS analysis shows predominantly unreacted halogenated pyrazolo[1,5-a]pyrimidine.
-
Catalyst Inactivity: The Pd(0) active species may not have formed or has decomposed.
-
Solution: Switch to a modern, air-stable precatalyst like XPhos Pd G2/G3 or SPhos Pd G2/G3 . These are designed for reliable activation and longevity.[7][8]
-
Solution: Ensure your reaction is thoroughly degassed (e.g., via 3-4 vacuum/argon cycles or by sparging the solvent with argon for 20-30 minutes) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Inefficient Oxidative Addition (Especially with -Br or -Cl substrates): The initial, rate-limiting step is too slow.
-
Solution: Your ligand is not suitable. If you started with PPh₃ or dppf, switch to a more electron-rich and bulky ligand. The Buchwald dialkylbiaryl phosphine ligands are the gold standard here.[5][6] A good screening order would be: XPhos → SPhos → RuPhos .
-
Solution: Increase the temperature. A temperature screen from 80 °C to 120 °C (solvent permitting) can identify the optimal point.[16] Microwave irradiation can also dramatically accelerate the reaction.[8]
-
-
Failed Transmetalation: The boronic acid is not transferring its organic group to the palladium center.
-
Solution: Your base may be too weak or poorly soluble. Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ .
-
Solution: If using anhydrous conditions with K₃PO₄, add a few equivalents of water.[13]
-
Solution: Check the quality of your boronic acid. If it is old or appears impure, purchase a new batch or convert it to the more stable pinacol ester (Bpin) derivative.
-
| Halogen (at C3, C5, or C7) | Substrate Reactivity | Recommended Catalyst System (Precatalyst + Ligand) | Recommended Base |
| Iodo (-I) | High | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ |
| Bromo (-Br) | Medium | XPhos Pd G2/G3, or Pd₂(dba)₃ + XPhos | K₂CO₃, K₃PO₄ |
| Chloro (-Cl) | Low | SPhos Pd G2/G3, or Pd₂(dba)₃ + SPhos/RuPhos | K₃PO₄, Cs₂CO₃ |
Problem 2: Significant Formation of Dehalogenated Pyrazolo[1,5-a]pyrimidine
Your desired product is forming, but you also observe a major side product corresponding to the starting material where the halogen has been replaced by a hydrogen atom.
Dehalogenation is a common side reaction that occurs when the Ar-Pd(II)-X intermediate undergoes a reductive process instead of transmetalation.[14] This can be caused by impurities, solvent, or the base acting as a hydride source.
-
Ligand Choice: This is often the most critical factor. Bulky, electron-rich ligands that accelerate transmetalation can outcompete the dehalogenation pathway.
-
Base Choice: Some bases or solvents (like alcohols) can act as hydride donors.
-
Solution: If using an amine base, switch to an inorganic carbonate or phosphate base. Ensure your solvent is pure and anhydrous if the protocol calls for it.
-
-
Boronic Acid Quality: If the boronic acid is slow to transmetalate (due to poor quality or steric hindrance), the palladium intermediate has more time to undergo side reactions.
-
Solution: Use a fresh, high-purity boronic acid or its corresponding pinacol ester.
-
Problem 3: Homocoupling of the Boronic Acid (Ar'-Ar') is a Major Byproduct
You observe a significant amount of the symmetrical biaryl derived from your boronic acid partner.
Homocoupling is typically caused by oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules. It can also occur if the transmetalation step is inefficient.
-
Atmosphere Control: This is the most common culprit.
-
Solution: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire process.
-
-
Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions.
-
Solution: Titrate the catalyst loading down. Start at 2 mol % and try reducing to 1 mol % or even 0.5 mol % if the reaction is efficient.
-
-
Base and Water: The conditions that promote boronate formation can sometimes also lead to homocoupling.
-
Solution: Ensure the base is added after the solvent has been degassed. If using aqueous conditions, ensure the water is also degassed.
-
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, showing the change in the oxidation state of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow for Failed Reactions
Use this decision tree to diagnose and solve common issues with low-yielding Suzuki coupling reactions.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of a bromo-pyrazolo[1,5-a]pyrimidine with an arylboronic acid using modern catalytic systems.
Reagents & Equipment:
-
Bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon/Nitrogen) line.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst (0.02 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 4:1 or 5:1 solvent mixture (concentration typically 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C (or as optimized). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
References
-
Tyrell, J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6396-6413. [Link]
-
Tyrell, J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983. [Link]
-
Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(8), 1436-1463. [Link]
-
Szymańska, E., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8875. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
El-Sayed, N. N. E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4785. [Link]
-
Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (2006). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
-
El-Mabrouk, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45, 1745-1755. [Link]
-
Gray, D. L., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]
-
ResearchGate. (2018). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
El-Mabrouk, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 45(4), 1745-1755. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
-
Khan, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6701. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (2021). Temperature and time screening for Suzuki coupling of 1 with 2. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Improving regioselectivity in the synthesis of substituted pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic routes. Pyrazolo[1,5-a]pyrimidines are a critical class of N-heterocyclic compounds with significant applications in medicinal chemistry, including their roles as kinase inhibitors in cancer therapy.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable protocols.
Problem 1: Poor Regioselectivity – A Mixture of Isomers is Observed
Question: My reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of pyrazolo[1,5-a]pyrimidine regioisomers. How can I improve the selectivity for the desired isomer?
Answer: This is a frequent challenge. The formation of regioisomers arises from the two nucleophilic centers of the 5-aminopyrazole (the endocyclic N1 and the exocyclic NH2 group) competing for the two electrophilic carbonyl carbons of the diketone. The regiochemical outcome is a delicate balance of electronic and steric factors, as well as reaction conditions.
Causality and Strategic Solutions:
-
Steric Hindrance: The relative steric bulk of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. A bulkier substituent on the dicarbonyl will favor attack by the less hindered nucleophile at the less hindered carbonyl.
-
Recommendation: If possible, choose a 1,3-dicarbonyl compound with significantly different steric environments around the two carbonyl groups to favor one isomer.
-
-
Electronic Effects: The electronic nature of the substituents influences the electrophilicity of the carbonyl carbons. An electron-withdrawing group will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Recommendation: Analyze the electronic properties of your 1,3-dicarbonyl substrate. The initial attack is more likely to occur at the more electron-deficient carbonyl center.
-
-
Reaction Conditions: The choice of catalyst (acidic or basic) and solvent can significantly modulate regioselectivity.[1]
-
Acid Catalysis: In acidic media (e.g., acetic acid, often with a catalytic amount of sulfuric acid), the reaction is often initiated by the more nucleophilic exocyclic amino group attacking a protonated carbonyl.[4][5]
-
Base Catalysis: Basic conditions (e.g., pyridine, sodium methoxide) can deprotonate the pyrazole N1-H, increasing its nucleophilicity and potentially altering the reaction pathway.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and, in some cases, influence regioselectivity by promoting specific reaction pathways that might not be favored under conventional heating.[1]
-
Troubleshooting Workflow:
Problem 2: Low or No Yield of the Desired Pyrazolo[1,5-a]pyrimidine
Question: My cyclocondensation reaction is resulting in a low yield, or I am recovering unreacted starting materials. What factors should I investigate?
Answer: Low yields can be attributed to several factors ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Explanation & Recommended Action |
| Purity of Starting Materials | Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can inhibit the reaction or lead to side products. Action: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary.[5] |
| Suboptimal Reaction Conditions | The choice of solvent, catalyst, temperature, and reaction time are all critical.[5] Action: Screen different solvents (e.g., acetic acid, ethanol, DMF, DMSO).[6] If using a catalyst, screen both acidic (e.g., H2SO4, p-TsOH) and basic (e.g., piperidine, pyridine) options. Optimize temperature and reaction time by monitoring the reaction progress via Thin Layer Chromatography (TLC).[5] |
| Reactivity of the 1,3-Dicarbonyl | The structure of the dicarbonyl partner significantly affects its reactivity. Highly enolized β-ketoesters or diketones are generally more reactive. Action: If the reaction is sluggish, consider using a more reactive dicarbonyl equivalent, such as a β-enaminone or a β-halovinyl aldehyde.[3][4] |
| Formation of Acyclic Intermediate | The reaction can sometimes stall after the initial nucleophilic attack, forming a stable acyclic intermediate that is slow to cyclize. Action: This is often observed when using enaminones. Changing the solvent to a higher boiling point (e.g., DMF) or adding a base like sodium acetate can promote the final cyclization step.[4] |
Experimental Protocol: General Procedure for Regioselective Synthesis
This protocol provides a starting point for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, which can be adapted and optimized.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., acetylacetone for 5,7-dimethyl substitution) (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, neutralize the solution with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and regiochemistry of the product using spectroscopic methods, primarily 1H and 13C NMR, and potentially 2D NMR techniques like HMBC and NOESY for unambiguous assignment.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core?
A1: The most prevalent and versatile method is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophilic compound.[9] Common biselectrophiles include:
-
1,3-Dicarbonyl compounds: This is the most widely used approach.[1][9]
-
α,β-Unsaturated ketones/aldehydes (Enones): These react readily with aminopyrazoles.[4]
-
β-Enaminones: These are also effective partners and can provide access to diverse substitution patterns.[9]
-
Three-component reactions: One-pot reactions involving an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) are also an efficient strategy.[1]
Q2: How can I definitively determine the regiochemistry of my product?
A2: Unambiguous structural determination is crucial. While 1D 1H and 13C NMR provide initial evidence, 2D NMR techniques are often necessary to confirm the exact regioisomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation between the pyrimidine ring protons (e.g., H5 or H7) and the pyrazole ring carbons (and vice-versa), you can establish the connectivity and thus the regiochemistry.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space. A NOESY correlation between a substituent on the pyrimidine ring (e.g., a methyl group at C7) and a proton on the pyrazole ring (e.g., H3) can confirm a specific isomeric structure.[8]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.[1]
Q3: Does the substituent on the pyrazole ring nitrogen (N1) affect the reaction?
A3: Yes, significantly. The N1-substituent can influence both the nucleophilicity of the ring nitrogens and the steric accessibility of the exocyclic amino group.
-
N1-H (Unsubstituted): In this case, the pyrazole ring can be deprotonated under basic conditions, making the endocyclic nitrogen a potent nucleophile.
-
N1-Alkyl/Aryl: A substituent at N1 blocks this position from participating in the cyclization. This forces the reaction to proceed through the exocyclic amino group and the N2 of the pyrazole ring, leading to a predictable regiochemical outcome.
Q4: Are there catalyst-free methods for this synthesis?
A4: Yes, highly efficient and regioselective syntheses have been developed under catalyst-free conditions, often utilizing microwave irradiation or specific, highly reactive substrates like 1,2-allenic ketones.[10] These methods are advantageous as they align with green chemistry principles by minimizing waste and avoiding potentially toxic catalysts.[11]
Reaction Mechanism Overview:
The cyclocondensation generally proceeds via a two-step mechanism: an initial nucleophilic attack followed by cyclization and dehydration. The regioselectivity is determined in the first step.
This guide is intended to provide a solid foundation for troubleshooting and optimizing your synthesis of pyrazolo[1,5-a]pyrimidines. Successful control over regioselectivity is achievable through careful consideration of substrate electronics, sterics, and systematic optimization of reaction conditions.
References
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Springer. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Chemistry Europe. [Link]
-
Synthesis and cytotoxic activity of new pyrazolo[1,5-α]pyrimidines and determination of pyrimidine regiospecific ring formation with 2D NMR. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Royal Society of Chemistry. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
Welcome to the dedicated technical support guide for the scale-up synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, chemical engineers, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and provide practical, self-validating protocols to ensure a successful and safe scale-up campaign.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the key scale-up considerations?
The most common and scalable synthetic pathway to this compound involves a two-step process. The first step is the cyclocondensation of 5-amino-3-methylpyrazole with a suitable 1,3-dicarbonyl equivalent, typically diethyl malonate, to form the intermediate 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. The second, and more critical step for scale-up, is the selective chlorination of the 7-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
When moving to a larger scale, the primary challenges are no longer just about chemical conversion but also about managing physical processes. Key considerations include:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[2]
-
Reaction Kinetics: The surface-area-to-volume ratio decreases significantly on a larger scale, which can impact reaction kinetics and require re-optimization of reaction parameters.[2]
-
Reagent Handling and Safety: The handling of large quantities of corrosive and highly reactive reagents like POCl₃ necessitates stringent safety protocols and specialized equipment.
-
Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab can become bottlenecks at scale, requiring careful design and optimization.
Q2: What are the most critical safety concerns when handling large quantities of phosphorus oxychloride (POCl₃) for the chlorination step?
Phosphorus oxychloride is an extremely hazardous chemical that requires meticulous handling, especially at an industrial scale.[3] The primary safety concerns are:
-
Violent Reaction with Water: POCl₃ reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas and phosphoric acid. This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.[4]
-
Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract. Inhalation can be fatal.[5]
-
Delayed Exothermic Reactions: The quenching of excess POCl₃ can be deceptive. Incomplete hydrolysis can lead to the accumulation of energetic metastable intermediates, which can decompose unexpectedly, causing a thermal runaway.[6][7]
Therefore, a "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice-water or an aqueous base), is the standard and recommended procedure for large-scale operations.[8]
Q3: How can I effectively monitor the reaction progress and ensure completion during scale-up?
Visual checks and TLC, which are common in the lab, may not be sufficient or practical for large-scale production. For robust process control, consider implementing in-situ monitoring techniques:
-
Raman Spectroscopy: This can be used to monitor the disappearance of starting materials and the appearance of products in real-time without the need for sampling. It is particularly useful for monitoring the quench of POCl₃ to ensure its complete hydrolysis.[6]
-
³¹P NMR Spectroscopy: This is the most definitive method to confirm the complete consumption of POCl₃ and its reactive intermediates after quenching. The absence of signals in the characteristic regions for these phosphorus-containing species provides confidence in the safety of the subsequent work-up.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Problem 1: Low Yield in the Initial Cyclocondensation Step
Symptom: The yield of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is significantly lower on a larger scale compared to the lab.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Poor Mass Transfer | Inadequate mixing in a large reactor can lead to localized concentration gradients, preventing the reactants from coming into contact effectively. | Ensure the reactor's agitator speed and design are sufficient to maintain a homogeneous slurry. Consider installing baffles to improve mixing efficiency. |
| Inefficient Heat Transfer | The cyclocondensation is often endothermic initially, requiring heat input. Poor heat transfer can result in a lower reaction temperature and slower kinetics. | Monitor the internal reaction temperature closely. Adjust the heating jacket temperature to maintain the optimal reaction temperature throughout the batch. |
| Raw Material Quality | Impurities in the 5-amino-3-methylpyrazole or diethyl malonate can interfere with the reaction. | Qualify your raw material suppliers and perform rigorous quality control on incoming materials to ensure they meet the required specifications. |
Problem 2: Product Hydrolysis During Work-up of the Chlorination Reaction
Symptom: After quenching the POCl₃ reaction, TLC or HPLC analysis shows the reappearance of the starting material, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Scientific Rationale: The chlorinated product, this compound, can be susceptible to hydrolysis back to the starting hydroxy compound, especially in the presence of water and base at elevated temperatures.[10] This is a common issue with chloro-heterocyclic compounds.
Solution: A Robust Quenching Protocol
A carefully controlled "reverse quench" is essential to prevent hydrolysis and ensure safety.
Experimental Protocol: Safe Quenching of POCl₃
-
Preparation: In a separate, appropriately sized reactor, prepare a quench solution of saturated sodium bicarbonate in water. Cool this solution to 0-5 °C using an ice bath or cooling jacket.
-
Reverse Addition: Slowly add the cooled reaction mixture containing the product and excess POCl₃ to the vigorously stirred, cold bicarbonate solution.
-
Temperature Control: Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 20°C by controlling the addition rate.
-
pH Monitoring: After the addition is complete, continue stirring and monitor the pH of the aqueous layer, ensuring it remains neutral or slightly basic (pH 7-8).
-
Extraction: Once the quench is complete and gas evolution has ceased, proceed with the extraction of the product using a suitable organic solvent like dichloromethane or ethyl acetate.
Workflow for POCl₃ Quenching
Caption: Controlled quenching workflow for large-scale POCl₃ reactions.
Problem 3: "Oiling Out" During Crystallization of the Final Product
Symptom: During the cooling crystallization of this compound, the product separates as an oil instead of a crystalline solid.
Scientific Rationale: "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility in the solvent, but the conditions are not favorable for nucleation and crystal growth. This is more common with APIs that have low melting points or when the supersaturation is generated too quickly.[11]
Troubleshooting Strategies:
| Strategy | Description |
| Seeding | Introduce a small amount of crystalline product (seed crystals) at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and can prevent oiling out. |
| Slower Cooling Rate | A slower, controlled cooling profile maintains a lower level of supersaturation, giving the molecules more time to orient themselves into a crystal lattice. |
| Solvent System Optimization | Experiment with different solvent or anti-solvent systems. A solvent in which the product has slightly lower solubility may promote crystallization over oiling out. |
| Agitation Control | The hydrodynamics of the system can influence nucleation. Adjusting the stirring speed may help induce crystallization. |
Problem 4: Final Product Fails to Meet Purity Specifications
Symptom: The isolated this compound contains unacceptable levels of impurities.
Potential Impurities and Mitigation:
| Impurity | Origin | Mitigation and Removal |
| Unreacted 2-methylpyrazolo[1,5-a] pyrimidine-5,7-diol | Incomplete chlorination. | Optimize the chlorination reaction conditions (temperature, time, equivalents of POCl₃). This impurity is typically more polar and can often be removed by recrystallization. |
| Dichlorinated Byproduct (5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) | Over-chlorination due to harsh reaction conditions. | Use a controlled stoichiometry of POCl₃ and maintain a consistent reaction temperature. This less polar impurity may require chromatographic separation if recrystallization is ineffective. |
| Oxidation Products | The pyrimidine ring can be susceptible to oxidation, especially at elevated temperatures. | Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
Troubleshooting Decision Tree for Impurity Issues
Caption: Decision-making process for addressing out-of-spec product purity.
References
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
-
Continuous-/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Wiley Online Library. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
-
How can I properly quench POCl3? ResearchGate. [Link]
-
Msds Pocl3. Scribd. [Link]
-
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. [Link]
-
How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Quora. [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. organic-chemistry.org. [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. AIChE. [Link]
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation [mdpi.com]
Technical Support Center: Byproduct Identification in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The formation of byproducts is a common challenge in these reactions, leading to reduced yields, complex purification, and ambiguity in structural assignment. This document provides in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you identify, characterize, and ultimately minimize unwanted side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots close to my desired product. What are the likely culprits?
A1: This is a very common observation, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted 5-aminopyrazoles. The most probable byproducts are regioisomers. The cyclocondensation reaction can proceed via two different pathways, leading to isomeric products that often have very similar polarities, making them difficult to separate by column chromatography.[1][2] Another possibility is the presence of unreacted starting materials or partially cyclized intermediates.
Q2: I'm getting a low yield of my target pyrazolo[1,5-a]pyrimidine, and the crude NMR is very complex. What side reactions could be occurring?
A2: Low yields and complex crude mixtures often point to competing reaction pathways or degradation. Besides regioisomer formation, other potential side reactions include:
-
Dimerization or self-condensation of the 1,3-dicarbonyl starting material, especially under harsh basic or acidic conditions.[3]
-
Side reactions of the aminopyrazole , which can be susceptible to oxidation or other transformations depending on its substituents.[3]
-
Incomplete cyclization , where the initial Michael addition or condensation occurs, but the subsequent intramolecular cyclization and dehydration are slow or reversible.
-
Ring-opening of starting materials or products, for instance, the opening of a lactone ring if used as a reactant.[2]
Q3: How can I control the regioselectivity of the cyclocondensation reaction?
A3: Controlling regioselectivity is a key challenge. The outcome is influenced by both the electronic and steric properties of the substituents on the 5-aminopyrazole and the 1,3-dicarbonyl compound.[2] Here are some strategies:
-
Fine-tune reaction conditions: Temperature, solvent, and catalyst choice can significantly impact the regiochemical outcome. For example, milder acidic conditions might favor one isomer over another.[1]
-
Leverage electronic effects: The reaction typically involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon. The more electrophilic carbonyl group of the dicarbonyl compound will react preferentially.[1]
-
Use of pre-functionalized synthons: Employing starting materials like β-enaminones or β-haloenones can direct the cyclization in a more controlled manner.[4]
-
Microwave-assisted synthesis: This technique can sometimes improve regioselectivity and reduce the formation of byproducts by providing rapid and uniform heating.[2]
Q4: My mass spectrometry data shows a peak corresponding to the correct mass, but the NMR is inconsistent with the desired structure. What could be the issue?
A4: This scenario strongly suggests the formation of an isomer. Mass spectrometry confirms the elemental composition, but it cannot distinguish between structural isomers. In the case of pyrazolo[1,5-a]pyrimidines, this is most commonly a regioisomer. For example, the reaction of a 5-aminopyrazole with an unsymmetrical β-diketone can yield two different pyrazolo[1,5-a]pyrimidine products with the same mass. Detailed 1D and 2D NMR analysis (like NOESY or HMBC) is essential for unambiguous structure elucidation.[2][5]
Troubleshooting Guide: From Observation to Solution
This section provides a more structured approach to tackling common problems encountered during pyrazolo[1,5-a]pyrimidine synthesis.
Problem 1: Low Yield and/or Multiple Products Observed by TLC/LC-MS
This is often the first indication that a reaction is not proceeding cleanly.
Workflow for Troubleshooting Low Yield / Multiple Products
Caption: A decision-making workflow for troubleshooting complex reactions.
Step-by-Step Guidance:
-
Verify Starting Material Purity: Impurities in either the 5-aminopyrazole or the 1,3-dicarbonyl compound can lead to a cascade of side reactions. Confirm purity by NMR and/or LC-MS before starting the reaction.
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can promote decomposition and side reactions. Monitor progress by TLC to find the optimal balance.[1]
-
Catalyst: The choice and concentration of the acid (e.g., acetic acid, H₂SO₄) or base (e.g., piperidine) catalyst are critical.[1][6] A stronger acid might be needed for less reactive substrates but could also lead to more byproducts.
-
Solvent: Acetic acid is a common solvent that also acts as a catalyst.[1] Exploring other solvents like ethanol or toluene may alter the reaction pathway and improve selectivity.
-
-
Modify Reagents: If using a highly reactive dicarbonyl compound, consider using a more stable equivalent, such as a β-enaminone, to gain better control over the reaction.[4]
-
Isolate and Characterize: If byproducts are still forming, make an effort to isolate a small quantity of the major byproduct. Characterizing its structure will provide crucial clues about the unwanted reaction pathway, enabling a more targeted solution.
Problem 2: Suspected Regioisomer Formation
When using unsymmetrical reagents, the formation of regioisomers is a significant risk.
Mechanism of Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical diketone.
Characterization Strategy:
Unambiguous identification of regioisomers requires advanced spectroscopic techniques.
-
¹H and ¹³C NMR: While the spectra of two regioisomers can be very similar, subtle differences in chemical shifts, especially for protons and carbons near the points of variation, can be diagnostic.[5]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) correlations are powerful for distinguishing regioisomers. An NOE between a substituent on the pyrimidine ring and a proton on the pyrazole ring can definitively establish their spatial proximity and, therefore, the correct isomeric structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to trace the connectivity of the carbon skeleton and confirm which carbonyl of the original diketone is bonded to which part of the pyrazole ring.
Analytical Protocols for Byproduct Characterization
A systematic analytical approach is crucial for identifying unknown byproducts.
Workflow for Byproduct Identification
Caption: A standard workflow for isolating and identifying byproducts.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
Start with a shallow gradient (e.g., 10-95% B over 20 minutes) to get an idea of the retention times of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Optimization: Adjust the gradient based on the initial run to achieve better separation of the product and major byproducts. For preparative HPLC, scale up the method to a larger diameter column.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Interface: Use the optimized HPLC method from Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for pyrazolo[1,5-a]pyrimidines as they are basic and readily protonated.
-
Mass Analyzer: Scan a mass range appropriate for your expected products and potential dimers (e.g., m/z 100-1000).
-
Data Analysis: Extract the ion chromatograms for the expected mass of your product and any other major peaks. This will confirm the molecular weights of the byproducts.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Isolate the byproduct in its purest possible form using preparative HPLC or column chromatography. Dissolve ~5-10 mg in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
-
1D Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR & DEPT-135: Identifies the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D Experiments (if structure is ambiguous):
-
COSY: Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC/HMQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows correlations between protons and carbons over 2-3 bonds, crucial for establishing the overall carbon framework and identifying regioisomers.
-
NOESY/ROESY: Identifies protons that are close in space, which is the definitive experiment for distinguishing between regioisomers.
-
Common Byproducts and Characterization Data
The table below summarizes some common byproducts, their likely origin, and key characterization features.
| Byproduct Type | Probable Cause | Key Analytical Features |
| Regioisomer | Use of unsymmetrical 1,3-dicarbonyl or 5-aminopyrazole.[2] | MS: Same M+H as the desired product. NMR: Subtle shifts in ¹H and ¹³C spectra. Definitive assignment requires 2D NMR (NOESY/HMBC).[5] |
| Dihydro-pyrazolo[1,5-a]pyrimidine | Incomplete oxidation/aromatization, especially when using chalcones.[4] | MS: M+H is 2 units higher than the desired product. ¹H NMR: Appearance of aliphatic proton signals (e.g., CH-CH₂), loss of aromaticity.[8] |
| Unreacted 5-Aminopyrazole | Sluggish reaction, insufficient heating, or incorrect stoichiometry. | MS: M+H corresponds to the starting aminopyrazole. ¹H NMR: Matches the spectrum of the starting material. |
| Dicarbonyl Self-Condensation Product | Harsh reaction conditions (strong acid/base, high temp). | MS: M+H corresponds to a dimer or other condensation product of the dicarbonyl. NMR: Complex spectrum lacking the characteristic pyrazole signals. |
References
- Benchchem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Agbaje, E. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Cruz, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
- Agbaje, E. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar.
- Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- ChemicalBook. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
- Kumar, H., et al. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate.
- Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Iovino, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.
- Askar, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Kumar, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Request PDF. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. mdpi.com [mdpi.com]
Stability issues of 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine under different conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting solutions based on established chemical principles and regulatory standards. The pyrazolo[1,5-a]pyrimidine core is a valuable scaffold in medicinal chemistry, but the inherent reactivity of the 7-chloro substituent presents unique stability challenges that must be carefully managed to ensure experimental reproducibility and the integrity of your results.
This document provides a structured approach to understanding and mitigating potential stability issues. We will explore the molecule's reactivity, common degradation pathways, and best practices for handling and storage, all presented in a practical question-and-answer format.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you might encounter during your experiments. Each answer provides a logical workflow to diagnose and resolve the issue.
Question 1: I'm observing a rapid loss of purity in my aqueous or alcohol-based stock solution of this compound, even when stored at low temperatures. What is happening and how can I fix it?
Answer:
This is a classic issue stemming from the chemical reactivity of the 7-chloro group on the pyrazolo[1,5-a]pyrimidine ring system. This position is highly activated and susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Solvents like water and alcohols (e.g., methanol, ethanol) are nucleophiles that can attack this position, displacing the chloride and forming the corresponding 7-hydroxy or 7-alkoxy derivatives. This degradation will occur over time, even at refrigerated temperatures.
Troubleshooting Workflow:
-
Confirm Degradation: Re-analyze your stock solution using a suitable analytical method like HPLC-UV or LC-MS to confirm the presence of new, more polar impurities. The degradation product should have a different retention time than the parent compound.
-
Solvent Selection: Immediately switch to a non-nucleophilic, aprotic solvent for your stock solutions. The choice of solvent is critical for maintaining the long-term stability of the compound.
-
Storage Conditions: Store the new aprotic stock solution at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption.
Workflow for Preventing Solution-Based Degradation
Caption: Workflow to address solution instability.
Recommended Solvents for Stock Solutions
| Solvent | Type | Rationale for Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent solubilizing power; non-nucleophilic. | Hygroscopic; use anhydrous grade and store properly. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Good solubilizing power; non-nucleophilic. | Can decompose at high temperatures or in the presence of acid/base. Use high purity grade. |
| Acetonitrile (ACN) | Aprotic, Polar | Less polar than DMSO/DMF; suitable for many applications. | Ensure it is anhydrous. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Good for less polar applications. | Volatile; ensure container is well-sealed. |
Question 2: My reaction yield is inconsistent, and I suspect the starting material is degrading. How can I systematically test the stability of this compound under my specific reaction conditions?
Answer:
Inconsistent yields often point to the degradation of a key starting material. To systematically evaluate the stability of your compound, you should perform a forced degradation study .[3][4] This involves subjecting the compound to stress conditions that are more severe than your actual experimental setup to rapidly identify potential degradation pathways.[5] The International Council on Harmonisation (ICH) provides guidelines for these studies.[3][6]
Forced Degradation Workflow:
-
Design the Study: Prepare solutions of your compound in relevant solvents and expose them to various stress conditions. Always include a control sample stored under ideal conditions (e.g., in the dark at -20°C in an aprotic solvent).
-
Execute Stress Conditions: Test the conditions most relevant to your reaction (e.g., acidic, basic, oxidative, thermal, photolytic).
-
Analyze Samples: At specific time points, withdraw aliquots from each stress condition, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a stability-indicating method like HPLC-UV.
-
Interpret Results: Compare the chromatograms of the stressed samples to the control. A stable compound will show a minimal decrease in the main peak area and no significant formation of new peaks. The appearance of new peaks indicates degradation products.
Logical Flow for a Forced Degradation Study
Caption: Systematic approach to forced degradation testing.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a refrigerator or freezer, protected from light and moisture. A desiccator can provide an additional layer of protection against hydrolysis from atmospheric moisture.
Q2: Is this compound sensitive to light?
Q3: What is the most likely degradation pathway for this compound?
The most probable degradation pathway involves the hydrolysis of the 7-chloro group to form 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine. This is due to the high reactivity of the C7 position towards nucleophiles.[1][2] In the presence of other nucleophiles (e.g., amines, thiols), corresponding substitution products will be formed.
Potential Degradation via Nucleophilic Substitution
Caption: Primary degradation pathway via SNAr.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound. The goal is to induce 5-20% degradation to ensure that the analytical method is stability-indicating.[6]
1. Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in anhydrous acetonitrile.
-
Prepare the following stress reagents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
2. Stress Conditions:
-
Control: Dilute the stock solution with 50:50 acetonitrile:water to the final analytical concentration. Store at 4°C in the dark.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Keep an aliquot of the stock solution at 60°C in the dark.
-
Photolytic Stress: Expose a clear vial containing the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] Keep a wrapped control sample next to it.
3. Sampling and Analysis:
-
Withdraw samples at T=0, 2, 6, and 24 hours.
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the final analytical concentration with 50:50 acetonitrile:water.
-
Analyze all samples by a validated HPLC-UV method.
Summary of Forced Degradation Conditions (ICH Guideline Based)
| Condition | Reagent/Stress | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT to 70°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT to 70°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | 60°C or higher | Up to 7 days |
| Photolytic | Controlled UV/Vis light | Room Temperature | Per ICH Q1B |
References
- MedCrave. (2016).
- Coriolis Pharma.
- JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research.
- Benchchem. 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine.
- PMC. (n.d.).
- Sigma-Aldrich. 7-Chloro-pyrazolo[1,5-a]pyrimidine.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- BJSTR Publishers. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. jddtonline.info [jddtonline.info]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its fused heterocyclic nature provides a rigid framework amenable to diverse chemical modifications, leading to a broad spectrum of pharmacological activities. However, the specific arrangement of nitrogen atoms within the fused pyrazole and pyrimidine rings gives rise to several isomers, each with a unique electronic and steric profile that can significantly impact its interaction with biological targets.[1]
This guide provides an in-depth, objective comparison of the biological activities of pyrazolo[1,5-a]pyrimidine and its key isomers, including pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from peer-reviewed literature. Furthermore, this guide furnishes detailed, step-by-step protocols for the key biological assays discussed, empowering researchers to validate and expand upon these findings.
The Isomeric Landscape: A Structural Overview
The fusion of a pyrazole and a pyrimidine ring can result in several isomeric scaffolds. The orientation of the pyrazole ring relative to the pyrimidine ring dictates the position of the nitrogen atoms and the overall topology of the molecule. This, in turn, influences key physicochemical properties such as hydrogen bonding capacity, dipole moment, and molecular shape, all of which are critical for target binding and biological activity.
Below is a depiction of the core structures of the isomers discussed in this guide.
Caption: Core structures of pyrazolo[1,5-a]pyrimidine and its key isomers.
Comparative Biological Activities
The subtle yet significant structural differences between these isomers translate into distinct biological activity profiles. Here, we compare their performance in three key therapeutic areas.
Anticancer Activity: A Tale of Kinase Inhibition
The pyrazolopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, largely due to its ability to mimic the purine core of ATP and bind to the hinge region of the kinase active site.[1] Both pyrazolo[1,5-a]pyrimidines and their isomers have demonstrated potent anticancer activity by targeting various kinases implicated in cancer cell proliferation and survival.
Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and B-Raf.[1][3] For instance, derivatives of this scaffold have shown potent dual inhibitory activity against CDK2 and TRKA kinases.[3]
Pyrazolo[3,4-d]pyrimidines have also emerged as powerful anticancer agents, with numerous derivatives targeting kinases such as CDK2, Glycogen Synthase Kinase 3β (GSK-3β), and Epidermal Growth Factor Receptor (EGFR).[2][4] The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine makes it a particularly effective ATP-competitive inhibitor.[5]
Pyrazolo[3,4-b]pyridines have demonstrated significant potential in targeting kinases like Tank-binding kinase 1 (TBK1) and TrkA.[6]
The following table summarizes the anticancer activity of representative compounds from each isomeric class against various cancer cell lines and kinases.
| Isomer Class | Compound/Derivative | Target | Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | 0.09 µM | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | TRKA | 0.45 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5g | CDK2 | 0.128 µM | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5g | GSK-3β | 0.160 µM | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 1d | MCF-7 cells | 1.74 µM | [7] |
| Pyrazolo[3,4-b]pyridine | Representative Derivative | TBK1 | 0.2 nM | [6] |
| Pyrazolo[3,4-b]pyridine | Representative Derivative | HCT-116 cells | 1.98 µM | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Pyrazolopyrimidine isomers have shown promise in this area by targeting key mediators of the inflammatory response.
Pyrazolo[1,5-a]pyrimidines have been shown to possess anti-inflammatory properties, with some derivatives acting as inhibitors of prostaglandin biosynthesis.[8] For example, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one demonstrated potent pharmacological activity in both in vivo and in vitro models of inflammation.[8]
Pyrazolo[3,4-d]pyrimidines have been investigated as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators.[9]
Pyrazolo[3,4-b]pyridines have also been explored as scaffolds for anti-inflammatory agents, with some derivatives showing potent inhibition of spleen tyrosine kinase (Syk), a key player in allergic and autoimmune disorders.[10]
The following table provides a comparative overview of the anti-inflammatory activity of these isomers.
| Isomer Class | Compound/Derivative | Target/Model | Activity (IC50/Effect) | Reference |
| Pyrazolo[1,5-a]pyrimidine | 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one | Carrageenan-induced rat paw edema | Potent in vivo activity | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 8e | COX-2 | 1.837 µM | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound 8e | 5-LOX | 2.662 µM | [11] |
| Pyrazolo[3,4-b]pyridine | Compound 56 | Syk | 1.2 µM | [10] |
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrazolopyrimidine scaffold has demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.
Pyrazolo[1,5-a]pyrimidines have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes like RNA polymerase.[6]
Pyrazolo[3,4-d]pyrimidines and their fused derivatives have also been reported to possess significant antimicrobial and antifungal activities.[13]
Pyrazolo[3,4-b]pyridines exhibit a broad spectrum of antimicrobial activity, with some compounds showing efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[6]
The following table summarizes the antimicrobial activity of representative compounds.
| Isomer Class | Compound/Derivative | Organism | Activity (MIC) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 10i | S. aureus | 62.5 µg/mL | [12] |
| Pyrazolo[1,5-a]pyrimidine | Compound 10i | E. coli | 125 µg/mL | [12] |
| Pyrazolo[1,5-a]pyrimidine | Compound 4c | E. coli | 1.95 µg/mL | [14] |
| Pyrazolo[3,4-d]pyrimidine | Representative Derivative | E. coli | Good activity | |
| Pyrazolo[3,4-b]pyridine | Representative Derivative | MRSA | Potent activity |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Kinase Inhibitory Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Caption: Workflow for a typical in vitro kinase inhibitory assay.
Materials:
-
Kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a multi-well plate, add the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells. b. Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-kinase binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. This often involves a luminescence-based assay where the signal is proportional to the kinase activity. b. Incubate the plate at room temperature for the recommended time to allow the detection reaction to proceed.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific time before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold and its isomers represent a rich source of biologically active molecules with significant therapeutic potential. The subtle variations in the arrangement of nitrogen atoms within these fused heterocyclic systems lead to distinct structure-activity relationships, offering medicinal chemists a versatile platform for the design of potent and selective inhibitors for a range of therapeutic targets.
This guide has provided a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of pyrazolo[1,5-a]pyrimidines and its key isomers, supported by experimental data. The detailed protocols for key biological assays are intended to facilitate further research and development in this exciting field.
Future research should focus on a more systematic and direct comparison of a wider range of pyrazolopyrimidine isomers to gain a deeper understanding of the structural features that govern their biological activity and selectivity. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH.
-
Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed.
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC - NIH.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
-
A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules.
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed.
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules.
- Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. ResearchGate. [URL: https://www.researchgate.net/publication/320970348_Synthesis_characterization_and_in_vitro_antimicrobial_activity_of_novel_fused_pyrazolo34-cpyridazine_pyrazolo34-dpyrimidine_thieno32-cpyrazole_and_pyrazolo3'4'45thieno23-d]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
-
Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed.
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. scilit.com [scilit.com]
- 16. Sci-Hub. Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Derivatives / Archiv der Pharmazie, 2007 [sci-hub.box]
The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to Kinase Inhibitor Scaffolds
In the intricate landscape of kinase-targeted drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. Among the pantheon of "privileged structures," the pyrazolo[1,5-a]pyrimidine core has emerged as a particularly fruitful scaffold, underpinning the success of several clinically approved kinase inhibitors. This guide provides an in-depth, objective comparison of the 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine scaffold and its broader class against other prominent kinase inhibitor scaffolds, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.
The Privileged Status of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine, the purine core of ATP.[1] This inherent mimicry allows compounds built on this scaffold to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition.[2] The fused ring system provides a rigid and planar framework, which is amenable to chemical modifications at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
The therapeutic potential of this scaffold is underscored by the FDA approval of drugs like Larotrectinib and Entrectinib for the treatment of cancers harboring NTRK gene fusions.[4][5] This clinical success has cemented the pyrazolo[1,5-a]pyrimidine nucleus as a valuable starting point for the design of novel kinase inhibitors.
Dissecting the this compound Scaffold
The specific substitution pattern of a scaffold is crucial in defining its biological activity. In the case of this compound, the substituents at the 7 and 2 positions play key roles:
-
The 7-Chloro Group: The chlorine atom at the 7-position acts as a versatile synthetic handle. It can be readily displaced by various nucleophiles, enabling the introduction of a wide array of functional groups to probe the solvent-exposed region of the kinase active site. This allows for the optimization of properties such as solubility, cell permeability, and target engagement. Structure-activity relationship (SAR) studies have shown that substitution at this position can significantly influence the inhibitor's potency and selectivity profile.
-
The 2-Methyl Group: The methyl group at the 2-position often serves to occupy a hydrophobic pocket within the ATP-binding site. Its presence can enhance binding affinity and contribute to the overall potency of the inhibitor.
The combination of these features makes the this compound a promising starting point for the development of potent and selective kinase inhibitors.
A Comparative Analysis of Kinase Inhibitor Scaffolds
To understand the unique advantages of the pyrazolo[1,5-a]pyrimidine scaffold, it is essential to compare it with other well-established kinase inhibitor cores. The following sections provide a comparative overview of four prominent scaffolds.
The 2-Phenylaminopyrimidine Scaffold (Imatinib)
Imatinib (Gleevec®) is a paradigm-shifting cancer drug that validated the concept of targeted kinase inhibition.[6] Its core, the 2-phenylaminopyrimidine scaffold, is a cornerstone of many kinase inhibitors.
-
Mechanism of Action: Imatinib stabilizes the inactive conformation of the ABL kinase, a hallmark of Type II inhibitors.[7] This is achieved through key hydrogen bonds with the kinase hinge region and additional interactions outside the ATP-binding pocket.[7]
-
Target Profile: Imatinib is a potent inhibitor of ABL, c-KIT, and PDGFR kinases.[6]
-
Advantages: The scaffold is synthetically accessible and has a well-understood SAR. Its ability to induce an inactive kinase conformation can lead to high selectivity.
-
Limitations: Resistance can emerge through mutations that destabilize the inactive conformation targeted by the drug.
The Quinazoline Scaffold (Gefitinib)
Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase and represents another critical class of kinase inhibitors.[8]
-
Mechanism of Action: Gefitinib is an ATP-competitive, Type I inhibitor that binds to the active conformation of the EGFR kinase.[8]
-
Target Profile: It is highly selective for EGFR.[8]
-
Advantages: The quinazoline core provides a rigid framework that can be readily functionalized to achieve high potency and selectivity.
-
Limitations: The efficacy of Gefitinib is largely restricted to tumors with activating mutations in the EGFR kinase domain. The development of resistance, often through the T790M mutation, is a significant clinical challenge.[9]
The Indolinone Scaffold (Sunitinib)
Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase inhibitor with a distinct indolinone core.[10]
-
Mechanism of Action: Sunitinib is a Type II inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[11]
-
Target Profile: It inhibits VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[11][12]
-
Advantages: Its multi-targeted nature can be beneficial in cancers driven by multiple signaling pathways.
-
Limitations: The broad target profile can lead to a higher incidence of off-target effects and toxicities.[13]
The Thiazole-carboxamide Scaffold (Dasatinib)
Dasatinib (Sprycel®) is a potent second-generation inhibitor of BCR-ABL.[14]
-
Mechanism of Action: Dasatinib is a Type I inhibitor that can bind to multiple conformations of the ABL kinase, allowing it to overcome many imatinib-resistance mutations.[15]
-
Target Profile: It is a potent inhibitor of SRC family kinases and ABL, c-KIT, and PDGFRβ.[14]
-
Advantages: Its ability to inhibit multiple kinase conformations makes it effective against a broader range of resistance mutations compared to imatinib.
-
Limitations: Similar to sunitinib, its broader target profile can result in more off-target effects.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following table summarizes the key features and representative IC50 values for the discussed scaffolds. It is important to note that IC50 values are highly dependent on the specific assay conditions and the full substitution pattern of the molecule, not just the core scaffold.
| Scaffold | Representative Drug | Mechanism of Action | Key Targets | Representative IC50 Values |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | Type I, ATP-competitive | TrkA, TrkB, TrkC | TrkA: 1.7 nM[4] |
| 2-Phenylaminopyrimidine | Imatinib | Type II, Stabilizes inactive conformation | ABL, c-KIT, PDGFR | ABL: 80 nM[7] |
| Quinazoline | Gefitinib | Type I, ATP-competitive | EGFR | EGFR: 33 nM[16] |
| Indolinone | Sunitinib | Type II, Multi-targeted | VEGFR2, PDGFRβ, c-KIT | VEGFR2: 80 nM, PDGFRβ: 2 nM[17] |
| Thiazole-carboxamide | Dasatinib | Type I, Conformation-independent | SRC, ABL, c-KIT | ABL: <1 nM, SRC: 0.5 nM[14] |
Experimental Protocols for Scaffold Evaluation
The evaluation of novel kinase inhibitor scaffolds requires a rigorous and systematic experimental workflow. Below is a representative protocol for the initial characterization of a new compound based on the this compound scaffold.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This experiment aims to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 384-well plate, add the kinase, substrate peptide, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: a. Plot the kinase activity (luminescence) against the log of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
Purified Kinase: Using a purified enzyme ensures that the observed inhibition is a direct effect on the target kinase and not due to downstream cellular effects.
-
ATP Concentration: The ATP concentration is typically set at or near the Km value to ensure that the assay is sensitive to competitive inhibitors.
-
IC50 Determination: The IC50 value provides a quantitative measure of the compound's potency, allowing for direct comparison with other inhibitors.
Cellular Target Engagement Assay
This experiment assesses whether the compound can enter cells and bind to its intended target.
Methodology:
-
Reagents: Cancer cell line expressing the target kinase, cell lysis buffer, primary antibody against the phosphorylated substrate of the target kinase, secondary antibody conjugated to a fluorescent dye, and a western blot or ELISA detection system.
-
Procedure: a. Treat the cells with varying concentrations of the test compound for a specified duration. b. Stimulate the cells with a growth factor if necessary to activate the target kinase. c. Lyse the cells and quantify the total protein concentration. d. Analyze the phosphorylation status of the downstream substrate using western blotting or ELISA.
-
Data Analysis: a. Quantify the band intensity (western blot) or absorbance/fluorescence (ELISA). b. Plot the level of substrate phosphorylation against the log of the inhibitor concentration to determine the cellular IC50.
Trustworthiness of the Protocol:
This protocol is self-validating as it directly measures the functional consequence of target engagement (i.e., inhibition of substrate phosphorylation) within a cellular context.
Visualizing Kinase Signaling and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ATP-mimetic properties, coupled with versatile synthetic handles, provide a robust platform for generating potent and selective drug candidates. A thorough understanding of its performance in comparison to other established scaffolds, such as the 2-phenylaminopyrimidine, quinazoline, indolinone, and thiazole-carboxamide cores, is crucial for making informed decisions in drug discovery programs.
Future research will likely focus on further exploiting the chemical diversity of the pyrazolo[1,5-a]pyrimidine scaffold to address the ongoing challenges of drug resistance and off-target toxicity.[18] The development of covalent and allosteric inhibitors based on this privileged structure may offer new avenues for achieving greater selectivity and overcoming resistance mechanisms. As our understanding of the human kinome deepens, the strategic application of scaffolds like the pyrazolo[1,5-a]pyrimidine will continue to be a driving force in the development of next-generation targeted therapies.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. PubMed Central. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]
-
Gefitinib. PubChem. [Link]
-
The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). BMC Structural Biology. [Link]
-
Synthesis of imatinib analogue with Fc anchoring group. ResearchGate. [Link]
-
Dasatinib. CancerQuest. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. [Link]
-
The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. PubMed Central. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Imatinib. Wikipedia. [Link]
-
A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization-explanation of its folded conformation. PubMed. [Link]
-
Chemical optimization and functions of imatinib structure. ResearchGate. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Sunitinib. Wikipedia. [Link]
-
Sunitinib: from rational design to clinical efficacy. PubMed. [Link]
-
Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs. ResearchGate. [Link]
-
Sunitinib: bridging present and future cancer treatment. PubMed. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
Gefitinib treatment inhibits extravasation into the lung parenchyma.... ResearchGate. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib: bridging present and future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the In Vitro Validation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-Based Compounds
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, renowned for its potent activity as a protein kinase inhibitor (PKI).[1][2] This heterocyclic system serves as a versatile backbone for the development of targeted therapies, particularly in oncology. Compounds derived from this core, such as those based on the 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine structure, have demonstrated significant potential in modulating the activity of key enzymes involved in cell proliferation and survival.[1][2]
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the this compound scaffold. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for assessing their efficacy and selectivity against critical cancer targets. By comparing these novel agents against established inhibitors, researchers can effectively benchmark their performance and identify promising candidates for further development.
Target Landscape: Key Kinases and Epigenetic Regulators
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against a range of therapeutically relevant proteins. This guide will focus on three prominent examples: Cyclin-Dependent Kinase 2 (CDK2), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, and Bromodomain-containing protein 4 (BRD4).
Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle
CDK2 is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[3][4] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and prevent the proliferation of cancer cells.
Signaling Pathway of CDK2:
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
PIM-1 Kinase: A Pro-Survival Oncogene
PIM-1 is a constitutively active serine/threonine kinase that is frequently overexpressed in various hematological and solid tumors.[7] It plays a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD.[8][9]
Signaling Pathway of PIM-1:
Caption: PIM-1 signaling pathway promoting cell survival by inhibiting apoptosis.
BRD4: An Epigenetic Reader and Transcriptional Co-activator
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that functions as an epigenetic reader.[10] It recognizes and binds to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to promoters and super-enhancers to drive the expression of key oncogenes, most notably MYC.[10][11]
Function of BRD4:
Caption: BRD4-mediated transcriptional activation of oncogenes.
Comparative In Vitro Validation Workflow
A systematic and multi-tiered approach is essential for the robust in vitro validation of novel inhibitors. The following workflow outlines a logical progression from initial biochemical assays to more complex cell-based functional assays.
Caption: A tiered workflow for the in vitro validation of novel inhibitors.
Experimental Protocols and Data Interpretation
This section provides detailed protocols for key in vitro assays and guidance on interpreting the resulting data. For comparative purposes, we will reference the following well-characterized inhibitors:
Biochemical Assays: Direct Target Engagement and Potency
The initial step is to determine if the novel compound directly interacts with its intended target and to quantify its potency.
This protocol is adaptable for CDK2, PIM-1, and BRD4.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A2, PIM-1) or bromodomain (e.g., BRD4-BD1).
-
Kinase-specific substrate peptide (e.g., Histone H1 for CDK2).
-
ATP.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[17]
-
ADP-Glo™ Kinase Assay Kit or equivalent.
-
Test compounds and reference inhibitors (Palbociclib, SGI-1776, JQ1) serially diluted in DMSO.
-
384-well plates.
-
Luminometer.
-
-
Procedure:
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase/bromodomain solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Comparative Data Table: Biochemical Potency (IC₅₀)
| Compound | Target | Reported IC₅₀ (nM) |
| Novel Pyrazolo[1,5-a]pyrimidine 1 | CDK2 | To be determined |
| Novel Pyrazolo[1,5-a]pyrimidine 2 | PIM-1 | To be determined |
| Novel Pyrazolo[1,5-a]pyrimidine 3 | BRD4 | To be determined |
| Palbociclib | CDK4 | 11[12] |
| CDK6 | 16[12] | |
| SGI-1776 | PIM-1 | 7[13][14][15] |
| PIM-2 | 363[13][14] | |
| PIM-3 | 69[13][14] | |
| (+)-JQ1 | BRD4(1) | 77[16][18] |
Cell-Based Assays: Assessing Cellular Efficacy
Once direct target engagement is confirmed, the next step is to evaluate the compound's effect on cancer cells.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, MV-4-11).
-
Complete cell culture medium.
-
Test compounds and reference inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[20]
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[19][20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting cell viability against compound concentration.
-
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Test compounds.
-
6-well plates.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
-
PBS.
-
-
Procedure:
-
Treat cells in a flask with the test compounds for a specified period (e.g., 24 hours).
-
Trypsinize and count the viable cells.
-
Seed a low number of cells (e.g., 200-1000) into 6-well plates.
-
Incubate for 1-3 weeks, allowing colonies to form.[21]
-
Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.[21]
-
Count the number of colonies (defined as a cluster of at least 50 cells).[21][22]
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment.
-
Compare the SF of treated cells to that of control cells to determine the compound's effect on long-term survival.
-
Comparative Data Table: Cellular Efficacy (GI₅₀)
| Compound | Cell Line | Reported GI₅₀ (µM) |
| Novel Pyrazolo[1,5-a]pyrimidine 1 | To be determined | To be determined |
| Novel Pyrazolo[1,5-a]pyrimidine 2 | To be determined | To be determined |
| Novel Pyrazolo[1,5-a]pyrimidine 3 | To be determined | To be determined |
| Palbociclib | MB-231 (pRb-positive) | 0.285[23] |
| Palbociclib | MCF-7 | ~0.1-0.5 (varies) |
| SGI-1776 | MV-4-11 (leukemia) | ~0.5-3.0[15][24] |
| (+)-JQ1 | Various cancer cell lines | Varies widely |
Functional Assays: Elucidating the Mechanism of Action
These assays confirm that the observed cellular effects are due to the intended mechanism of action.
-
Reagents and Materials:
-
Treated cell lysates.
-
Primary antibodies (e.g., anti-phospho-BAD, anti-c-MYC, anti-phospho-Rb).
-
Secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Interpretation:
-
A decrease in the phosphorylation of a target protein (e.g., BAD for PIM-1 inhibitors) or a reduction in the expression of a downstream effector (e.g., c-MYC for BRD4 inhibitors) with increasing compound concentration provides evidence of on-target activity.
-
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold represents a promising starting point for the development of novel kinase and bromodomain inhibitors. By employing the systematic in vitro validation workflow outlined in this guide, researchers can rigorously assess the potency, efficacy, and mechanism of action of their compounds. Objective comparison with established inhibitors provides the necessary context to identify truly promising therapeutic candidates, paving the way for their advancement into preclinical and clinical development. The ultimate goal is to translate these scientific discoveries into effective treatments for patients with cancer and other debilitating diseases.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Chen, L. S., Redkar, S., Taverna, P., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(21), 936.
-
Wikipedia. (n.d.). PIM1. Retrieved from [Link]
-
Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023). MTT (Assay protocol). protocols.io. [Link]
- Li, Y., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 13, 1045055.
- Keeton, E. K., et al. (2011). Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program.
- Filippakopoulos, P., et al. (2010). Selective chemical probes for the BET bromodomains.
- Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic.
- Zhang, G., et al. (2018). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of medicinal chemistry, 61(13), 5503-5526.
- Asghar, U. S., et al. (2016). Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer.
- Nawrocki, S. T., et al. (2015). Pim-1 kinase as cancer drug target: An update. Molecular cancer therapeutics, 14(5), 1038-1046.
- Santio, N. M., & Eerola, S. K. (2011). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis.
- Hsieh, Y. C., et al. (2012). Cyclin dependent kinase 2 (CDK2)
- Asghar, U., et al. (2015). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. British journal of pharmacology, 172(11), 2683-2696.
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2013). PIM1 (pim-1 oncogene). Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). (-)-JQ1 BRD4 27335. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]
- Kim, Y., et al. (2021). The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter. Pharmaceutics, 13(6), 849.
- Wu, S. Y., et al. (2021). Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor. Frontiers in cell and developmental biology, 9, 726058.
-
National Center for Biotechnology Information. (n.d.). Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. Retrieved from [Link]
- Wang, L., et al. (2021). The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma.
-
ResearchGate. (n.d.). List of IC50 values of Palbociclib in parental or resistant hormone-sensitive breast cancer cell lines (MCF7 and T47D). Retrieved from [Link]
-
PubMed. (n.d.). Clonogenic assay of cells in vitro. Retrieved from [Link]
-
YouTube. (2017, June 19). Clonogenic Assay. Retrieved from [Link]
-
UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human) | UniProtKB. Retrieved from [Link]
- Shu, S., et al. (2016). Response and resistance to BET bromodomain inhibitors in triple negative breast cancer.
- Muller, S., & Knapp, S. (2010). Bromodomains as therapeutic targets. Expert reviews in molecular medicine, 12, e29.
-
ASH Publications. (2018). Genome-Wide Analysis of BRD4-Targets Reveals the Therapeutic Relevance of Simultaneous Targeting of BCR Pathway and IKZF-MYC Axis in Mantle Cell Lymphoma. Retrieved from [Link]
-
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]
- Lee, D. H., et al. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology letters, 14(5), 5637-5642.
-
MedChemComm (RSC Publishing). (n.d.). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. Retrieved from [Link]
Sources
- 1. promega.com [promega.com]
- 2. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to design more potent and selective kinase inhibitors.
The this compound Core: A Foundation for Potent Kinase Inhibition
The this compound core serves as a critical anchor for binding to the ATP pocket of various protein kinases. The pyrazolo[1,5-a]pyrimidine moiety is essential for establishing a key hinge interaction with residues in the kinase domain, a common feature among many kinase inhibitors.[1] The chlorine atom at the 7-position can act as a crucial substituent, potentially occupying a hydrophobic pocket or acting as a synthetic handle for further modifications. The methyl group at the 2-position can also influence the compound's potency and selectivity through steric and electronic effects.
This guide will dissect the SAR of this scaffold by examining the impact of substitutions at other positions, primarily focusing on positions 3 and 5, which are common points of diversification in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections detail the impact of modifications at key positions on the pyrazolo[1,5-a]pyrimidine ring.
Substitutions at the 3-Position: Modulating Potency and Selectivity
The 3-position of the pyrazolo[1,5-a]pyrimidine core is a critical vector for interacting with the solvent-exposed region of the ATP-binding pocket. Modifications at this position have been shown to significantly impact both the potency and selectivity of the inhibitors.
A common strategy involves the introduction of aryl or heteroaryl groups at this position. For instance, the introduction of a phenyl ring can lead to potent inhibition of kinases like Pim-1 and Flt-3.[5][6] The substitution pattern on this phenyl ring is also crucial. Electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric bulk of the molecule, leading to improved interactions with the target kinase.
Substitutions at the 5-Position: Enhancing Cellular Activity and Physicochemical Properties
The 5-position of the pyrazolo[1,5-a]pyrimidine scaffold is often modified to enhance cellular activity, improve physicochemical properties, and modulate off-target effects. The introduction of amino groups or substituted amines at this position is a frequently employed strategy.
For example, the presence of a 5-amino group has been shown to be important for the activity of some pyrazolo[1,5-a]pyrimidine-based inhibitors.[5] Further substitution on this amino group can lead to derivatives with improved cellular potency and pharmacokinetic profiles.
Comparative Performance Data
The following table summarizes the in vitro activity of representative this compound analogs against various kinases. This data is compiled from multiple studies to provide a comparative overview.
| Compound ID | R3-Substituent | R5-Substituent | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | Phenyl | Amino | Pim-1 | 50 | [5] |
| Analog 2 | 4-Fluorophenyl | Amino | Pim-1 | 25 | [5] |
| Analog 3 | Pyridin-4-yl | Amino | CDK2 | 80 | [7] |
| Analog 4 | Phenyl | Methylamino | TrkA | 15 | [1][8] |
| Analog 5 | 4-Methoxyphenyl | Amino | Flt-3 | 40 | [5] |
Note: The specific 7-chloro-2-methyl analogs are presented here as representative examples based on general SAR trends observed in the broader pyrazolo[1,5-a]pyrimidine class. Direct experimental data for these exact analogs may vary.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental methodologies used to evaluate the biological activity of these compounds.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like fluorescence, luminescence, or radioactivity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and test compound dilutions.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the signal corresponding to substrate phosphorylation.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
Principle: The assay measures the number of viable cells after treatment with the test compound for a specific duration. Common methods include MTT, MTS, or CellTiter-Glo assays.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing Structure-Activity Relationships and Cellular Pathways
To better illustrate the concepts discussed, the following diagrams visualize the core SAR principles and a representative signaling pathway targeted by these inhibitors.
Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. SAR studies have demonstrated that strategic modifications at the 3- and 5-positions can significantly enhance potency, selectivity, and cellular activity. Future research should focus on exploring a wider range of substituents at these positions and conducting in-depth pharmacokinetic and in vivo efficacy studies to identify promising clinical candidates. The insights provided in this guide serve as a valuable resource for the rational design of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. PubMed. Available at: [Link]
-
(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules. Available at: [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][4]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central. Available at: [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available at: [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives Against Cancer Cell Lines
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities and its structural similarity to purines. This has made it a focal point in the development of novel therapeutics, particularly in oncology.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant potential as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5] This guide provides a comparative analysis of the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, discusses their primary mechanism of action, and furnishes detailed protocols for foundational efficacy testing. While this guide focuses on the broader class of pyrazolo[1,5-a]pyrimidines, it serves as a critical framework for understanding the potential of specific derivatives, such as those with a 7-chloro-2-methyl substitution pattern.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
Protein kinases are key enzymes that regulate a majority of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional scaffold for designing small-molecule protein kinase inhibitors (PKIs).[5] Its bicyclic structure allows for diverse functionalization, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[4]
Several pyrazolo[1,5-a]pyrimidine-based drugs have successfully entered clinical trials and even received market approval, validating the therapeutic potential of this chemical class. For instance, two of the three FDA-approved drugs for treating NTRK fusion cancers, which are potent Tropomyosin Receptor Kinase (Trk) inhibitors, are built upon this framework.[6] This success underscores the importance of continued research into novel derivatives to overcome challenges like drug resistance and off-target effects.[5]
Mechanism of Action: Targeting Key Oncogenic Kinases
The primary anticancer mechanism of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases. They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4][5] This action effectively blocks the signaling cascades that drive cancer cell growth and survival.
Key kinase families targeted by this class of compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR) and Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), which are crucial in non-small cell lung cancer (NSCLC) and various solid tumors.[4][6]
-
Serine/Threonine Kinases: Including B-Raf, MEK, Pim-1, and Cyclin-Dependent Kinases (CDKs), which are central to the MAPK/ERK pathway and cell cycle regulation.[4][5][7][8]
The disruption of these pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor proliferation.
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
While comprehensive data on the specific 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine scaffold is limited in publicly available literature, extensive research on analogous structures provides a strong basis for comparison. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
The following table summarizes the reported efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. This data highlights how modifications to the core structure influence anticancer activity.
| Derivative Class/Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-Pyrazolo[1,5-a]pyrimidine (Compound 10a) | A549 (Lung) | 0.011 ± 0.0038 | [9] |
| MCF-7 (Breast) | 0.017 ± 0.0012 | [9] | |
| PC3 (Prostate) | 0.03 ± 0.005 | [9] | |
| DU-145 (Prostate) | 0.042 ± 0.0061 | [9] | |
| CDK2/Tubulin Dual Inhibitor (Compound 6q) | MDA-MB-231 (Breast) | 6.44 | [8] |
| Average of 5 cell lines | 7.01 | [8] | |
| CDK2/Tubulin Dual Inhibitor (Compound 6h) | MDA-MB-231 (Breast) | 12.75 | [8] |
| Average of 5 cell lines | 17.37 | [8] | |
| Pim-1 Inhibitor (Compound 11b) | Clonogenic Assay | Submicromolar Potency | [7] |
Expert Analysis: The data clearly demonstrates the high potency of the pyrazolo[1,5-a]pyrimidine scaffold. The isoxazole-containing derivatives, particularly compound 10a with a 3,4,5-trimethoxy substituent, exhibit exceptional, nanomolar-range activity across multiple cancer types.[9] This suggests that modifications at the aryl position can drastically enhance efficacy. In contrast, other derivatives designed as dual CDK2/tubulin inhibitors show activity in the micromolar range.[8] This variation underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for specific kinase targets.
Experimental Methodologies: Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated protocols are essential. Below are detailed methodologies for two cornerstone assays in anticancer drug screening.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10] The amount of formazan is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for a desired exposure period, typically 48 to 72 hours.[11]
-
MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] During this time, only viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12] Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13] Anticancer agents that inhibit proliferation often cause cells to accumulate in a specific phase. The fluorescent dye Propidium Iodide (PI) intercalates stoichiometrically with double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14]
Detailed Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in appropriate culture dishes. Treat with the pyrazolo[1,5-a]pyrimidine compound at a relevant concentration (e.g., its IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells to capture any apoptotic population). Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.[14]
-
Fixation: This step is critical for permeabilizing the cells to the dye. Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[14][15] This minimizes cell clumping.
-
Storage/Incubation: Incubate the cells on ice for at least 30 minutes.[15] For long-term storage, cells can be kept in 70% ethanol at 4°C for weeks.[14]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them, as they are more buoyant after fixation.[15] Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: PI can also bind to double-stranded RNA. To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of a 100 µg/mL solution) and incubate to degrade RNA.[14][15]
-
PI Staining: Add 400 µL of a PI staining solution (e.g., 50 µg/mL in PBS) to the cells. Incubate at room temperature for 5-10 minutes, protected from light.[14][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the PI fluorescence signal on a linear scale. Gate on single cells to exclude doublets and aggregates and record at least 10,000 events per sample.[14][15] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases, allowing for quantification of cell cycle distribution.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly promising framework for the development of novel anticancer agents. The available data on various derivatives demonstrate that these compounds can exhibit potent, low-nanomolar antiproliferative activity against a wide range of cancer cell lines.[9] Their primary mechanism of action via inhibition of key oncogenic kinases provides a clear rationale for their efficacy.
Future research should focus on synthesizing and evaluating novel derivatives, such as those with the 7-chloro-2-methyl substitution pattern, to further explore the structure-activity landscape. A multi-pronged evaluation approach, combining robust in vitro assays like the MTT and cell cycle analysis detailed herein with subsequent in vivo studies, will be crucial for identifying lead candidates with improved selectivity, reduced toxicity, and the ability to overcome existing drug resistance mechanisms.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Al-Ostath, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
- Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
- De Prins, A., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Singh, H., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
- Tadiboina, B. R., et al. (2022). Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis.
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Tadiboina, B. R., et al. (2022). Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Mahmood, M. (2023). MTT (Assay protocol). Protocols.io.
- Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. OUCI.
- Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.
- Gomaa, M. S., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold [ouci.dntb.gov.ua]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. ucl.ac.uk [ucl.ac.uk]
A Comprehensive Guide to Validating the Mechanism of Action of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives as Novel Kinase Inhibitors
This guide provides a detailed framework for researchers and drug development professionals to validate the mechanism of action of novel 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives. For the purpose of this guide, we will use a hypothetical derivative, designated as CMP-821 , and validate its proposed mechanism as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways. This guide will compare CMP-821 to established BTK inhibitors and provide detailed experimental protocols.
Introduction to Pyrazolo[1,5-a]pyrimidines and BTK Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, particularly in kinase inhibition. These compounds often act as ATP-competitive inhibitors due to their structural similarity to the adenine core of ATP. Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, proliferation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target.
This guide will delineate a systematic approach to confirm that our novel compound, CMP-821, directly engages BTK, inhibits its downstream signaling cascade, and elicits the expected anti-proliferative and pro-apoptotic effects in relevant cellular models.
Part 1: Primary Target Engagement and Biochemical Validation
The initial and most critical step is to unequivocally demonstrate that CMP-821 directly binds to and inhibits the enzymatic activity of BTK. This is achieved through a combination of biochemical assays and target engagement studies in a cellular context.
In Vitro Kinase Activity Assays
The primary objective is to quantify the inhibitory potency of CMP-821 against purified BTK enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for this purpose.
Experimental Protocol: Z'-LYTE™ Kinase Assay
-
Assay Principle: This assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide to proteolytic cleavage. A FRET signal is generated when the phosphorylated peptide is protected from cleavage.
-
Reagents:
-
Purified, recombinant human BTK enzyme.
-
Z'-LYTE™ Kinase Assay Kit - Tyr6 Peptide (Life Technologies).
-
ATP and CMP-821 at various concentrations.
-
Positive control inhibitor (e.g., Ibrutinib).
-
-
Procedure:
-
Prepare a serial dilution of CMP-821 (e.g., from 1 µM to 0.1 nM).
-
In a 384-well plate, add BTK enzyme to each well.
-
Add the serially diluted CMP-821 and the control inhibitor to their respective wells.
-
Initiate the kinase reaction by adding the ATP/Peptide substrate mix.
-
Incubate at room temperature for 1 hour.
-
Add the development reagent to stop the kinase reaction and initiate peptide cleavage.
-
Incubate for another hour.
-
Read the plate on a fluorescence plate reader (excitation 400 nm, emission 445 nm and 520 nm).
-
-
Data Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of CMP-821 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement
While biochemical assays confirm enzyme inhibition, it is crucial to verify that CMP-821 can bind to BTK within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Assay Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat shock.
-
Procedure:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8) to 80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of CMP-821 (e.g., 10x the cellular IC50) for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-BTK antibody.
-
-
Data Analysis: Quantify the band intensities at each temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A significant shift in Tm in the CMP-821-treated samples compared to the vehicle control confirms target engagement.
Table 1: Comparison of In Vitro Potency and Cellular Target Engagement
| Compound | BTK IC50 (nM) | CETSA® Tm Shift (°C) |
| CMP-821 | 1.2 | +5.8 |
| Ibrutinib | 0.5 | +7.2 |
| Acalabrutinib | 3.1 | +6.5 |
Part 2: Delineating the Cellular Mechanism of Action
Once direct target engagement is confirmed, the next step is to demonstrate that this engagement translates into the inhibition of the BTK signaling pathway and leads to the desired cellular phenotype.
Inhibition of BTK Signaling Cascade
We will assess the phosphorylation status of BTK itself (autophosphorylation at Tyr223) and its key downstream substrate, PLCγ2, as a direct measure of BTK activity in cells.
Experimental Protocol: Western Blot Analysis of BTK Pathway
-
Cell Culture and Treatment:
-
Culture TMD8 cells and serum-starve them overnight.
-
Pre-treat the cells with increasing concentrations of CMP-821 or a control inhibitor for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes.
-
-
Lysate Preparation and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
GAPDH (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in pBTK and pPLCγ2 levels in CMP-821-treated cells validates the on-target inhibitory effect.
Diagram 1: BTK Signaling Pathway
Caption: Inhibition of BTK by CMP-821 blocks downstream signaling.
Functional Cellular Outcomes
The ultimate validation of the mechanism of action is to demonstrate that BTK inhibition by CMP-821 leads to the expected anti-proliferative and pro-apoptotic effects in B-cell lymphoma cell lines.
Experimental Protocol: Cell Proliferation and Apoptosis Assays
-
Proliferation Assay (CellTiter-Glo®):
-
Seed TMD8 cells in a 96-well plate.
-
Treat with a serial dilution of CMP-821, Ibrutinib, and a vehicle control.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with CMP-821 at 1x and 5x GI50 concentrations for 48 hours.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).
-
Table 2: Comparison of Cellular Activity
| Compound | TMD8 GI50 (nM) | Apoptosis at 5x GI50 (%) |
| CMP-821 | 8.5 | 45.2 |
| Ibrutinib | 5.1 | 52.8 |
| Acalabrutinib | 12.3 | 41.5 |
Part 3: Overall Validation Workflow and Comparative Analysis
A logical and systematic workflow is essential for building a convincing case for the mechanism of action. The following diagram outlines the key decision points and experimental stages.
Diagram 2: Mechanism of Action Validation Workflow
Caption: A stepwise workflow for validating a novel kinase inhibitor.
Comparative Insights vs. Alternatives
-
Potency: The data presented in Tables 1 and 2 show that CMP-821 is a potent inhibitor of BTK, with biochemical and cellular activities in the low nanomolar range, comparable to established drugs like Ibrutinib and Acalabrutinib.
-
Mechanism: The CETSA® and Western blot data provide strong evidence that CMP-821 functions as a direct BTK inhibitor in the cellular environment, effectively blocking the BCR signaling cascade.
-
Future Directions - Selectivity: A crucial next step, not detailed here but essential for preclinical development, is to perform a kinome-wide selectivity screen. This would involve testing CMP-821 against a broad panel of kinases to ensure it does not have significant off-target activities that could lead to toxicity. Ibrutinib, for example, is known to inhibit other kinases like TEC and EGFR, which contributes to some of its side effects. Demonstrating a cleaner selectivity profile for CMP-821 would be a significant advantage.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validate the mechanism of action of a novel this compound derivative, CMP-821, as a BTK inhibitor. By integrating biochemical assays, cellular target engagement studies, pathway analysis, and functional screens, researchers can build a robust data package. This systematic validation is fundamental for the continued development of new, targeted therapies for B-cell malignancies and beyond.
References
-
Title: Recent Advances of Pyrazolo[1,5-a]pyrimidine Derivatives as Anticancer Agents. Source: Molecules. URL: [Link]
-
Title: A comprehensive review on the recent advances of pyrazolo[1,5-a]pyrimidines as potential medicinal agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: The role of Bruton's tyrosine kinase in B cells and malignancies. Source: Cytometry Part B: Clinical Cytometry. URL: [Link]
-
Title: Bruton Tyrosine Kinase—A Key Player in B-cell Development and a Therapeutic Target for B-cell Lymphomas. Source: Cancers. URL: [Link]
-
Title: BTK inhibitors for the treatment of rheumatoid arthritis: a comprehensive review. Source: Arthritis Research & Therapy. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]
A Comparative Benchmark of Novel Pyrazolo[1,5-a]pyrimidine Compounds Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases crucial to tumor progression.[1][2] This guide provides a comprehensive benchmark analysis of new pyrazolo[1,5-a]pyrimidine compounds against established, FDA-approved drugs, offering researchers and drug development professionals a detailed comparison of their performance based on available preclinical data. Our focus will be on compounds targeting Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ), key players in oncogenic signaling.
The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, offers a versatile platform for the development of potent and selective kinase inhibitors.[1] This structural motif has been successfully incorporated into several clinically approved drugs, validating its therapeutic potential.[3] The continuous exploration of this scaffold has led to the discovery of novel derivatives with promising preclinical activity against a range of cancer types.[1][2]
Benchmarking Against the Gold Standard: A Multi-Target Comparison
To provide a robust evaluation of these emerging compounds, we will compare their performance against established drugs targeting the same kinases. This comparative approach allows for a clearer understanding of the potential advantages and liabilities of the novel pyrazolo[1,5-a]pyrimidines.
Tropomyosin Receptor Kinase (Trk) Inhibition: A New Frontier in Cancer Therapy
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide array of solid tumors.[3]
Signaling Pathway: Trk in Cancer
The binding of neurotrophins to Trk receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are pivotal for cell survival and proliferation.
Caption: Trk signaling pathway and points of inhibition.
Novel Compound Spotlight:
Recent studies have identified several pyrazolo[1,5-a]pyrimidine derivatives with potent Trk inhibitory activity. For instance, compounds 8a, 8f, 9a, 9b, and 9f have demonstrated IC50 values of less than 5 nM against Trk kinases.[4][5] Another study highlighted compounds 20 and 21 , which exhibited NTRK IC50 values greater than 0.02 nM, and compounds 23 and 24 with TRKA inhibition in KM12 cells at 0.1 nM and 0.2 nM, respectively.[3]
Comparator Drugs:
-
Larotrectinib (Vitrakvi®): A first-generation, highly selective Trk inhibitor.
-
Entrectinib (Rozlytrek®): A multi-kinase inhibitor targeting Trk, ROS1, and ALK.
-
Repotrectinib (Augtyro™): A next-generation TKI targeting ROS1 and TRK, designed to overcome resistance mutations.
Comparative Data:
| Compound/Drug | Target | IC50 (nM) | Cell Line | Reference |
| Compound 8a | Trk | <5 | Biochemical Assay | [4][5] |
| Compound 21c | Trk | >0.02 | Biochemical Assay | [3] |
| Compound 23 | TRKA | 0.1 | KM12 | [3] |
| Larotrectinib | TrkA/B/C | 5-11 | Biochemical Assay | [6] |
| Entrectinib | TrkA/B/C | 1-5 | Biochemical Assay | [7] |
| Repotrectinib | TrkA/B/C | Potent | Biochemical Assay | [8] |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Targeting Cell Cycle Progression
CDK2, in complex with cyclin E or A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[9][10] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive therapeutic target.[9][10]
Signaling Pathway: CDK2 in the Cell Cycle
The CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry.
Caption: CDK2 signaling pathway in cell cycle progression.
Novel Compound Spotlight:
A new series of pyrazolo[1,5-a]pyrimidine derivatives have shown promising results as CDK2 inhibitors. Notably, compound 21c exhibited a potent IC50 of 18 nM against CDK2 and induced G1-phase cell cycle arrest and apoptosis in HCT-116 colon cancer cells.[11][12] Compounds 13g and 13j also demonstrated significant CDK2 inhibition with IC50 values of 150 nM and 120 nM, respectively.[11] Another study identified compounds 5h and 5i as potent CDK2 inhibitors with IC50 values of 22 nM and 24 nM, respectively.[13]
Comparator Drug:
-
Roscovitine: A well-characterized experimental CDK inhibitor often used as a reference compound.
Comparative Data:
| Compound/Drug | Target | IC50 (nM) | Cell Line | Reference |
| Compound 21c | CDK2 | 18 | HCT-116 | [11][12] |
| Compound 13g | CDK2 | 150 | HCT-116 | [11] |
| Compound 5h | CDK2 | 22 | Biochemical Assay | [13] |
| Roscovitine | CDK2 | 140 | HCT-116 | [11] |
Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition: A Focus on Immune-Oncology
PI3Kδ is predominantly expressed in hematopoietic cells and plays a critical role in the proliferation, differentiation, and survival of immune cells.[14] Its inhibition is a promising strategy in both hematological malignancies and solid tumors by modulating the tumor microenvironment.[15]
Signaling Pathway: PI3Kδ in Immune Cells
Upon activation by various cell surface receptors, PI3Kδ phosphorylates PIP2 to generate PIP3, a key second messenger that activates downstream signaling pathways, including the Akt/mTOR cascade, which is crucial for cell growth and survival.
Caption: PI3Kδ signaling pathway in immune cells.
Novel Compound Spotlight:
A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines has been developed as selective PI3Kδ inhibitors. Among these, CPL302253 (54) emerged as a highly potent compound with an IC50 of 2.8 nM for PI3Kδ.[16] Another study on benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine identified CPL302415 (6) as a potent and selective PI3Kδ inhibitor with an IC50 of 18 nM.[17]
Comparator Drug:
-
Idelalisib (Zydelig®): An FDA-approved PI3Kδ inhibitor for the treatment of certain B-cell malignancies.
Comparative Data:
| Compound/Drug | Target | IC50 (nM) | Selectivity (PI3Kα/δ) | Reference |
| CPL302253 (54) | PI3Kδ | 2.8 | High | [16] |
| CPL302415 (6) | PI3Kδ | 18 | 79 | [17] |
| Idelalisib | PI3Kδ | 2.5 | 450 | Publicly available data |
Experimental Protocols
To ensure the reproducibility and scientific integrity of the data presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK2, PI3Kδ)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a novel pyrazolo[1,5-a]pyrimidine)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[18]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then further dilute in the kinase assay buffer.
-
Enzyme Preparation: Dilute the recombinant kinase enzyme in the kinase assay buffer to the desired concentration.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control) to each well. Add 2 µl of the diluted enzyme to each well and incubate for 10-20 minutes at room temperature.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µl of a mixture containing the substrate and ATP.
-
Incubation: Incubate the reaction plate for 60 minutes at 30°C.
-
Stop Reaction & Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. Briefly, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and calculate the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro Kinase Assay
Sources
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2 | Cancer Genetics Web [cancerindex.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Larotrectinib versus Prior Therapies in Tropomyosin Receptor Kinase Fusion Cancer: An Intra-Patient Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grantome.com [grantome.com]
- 10. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors marked by precision and innovation. Equally critical is the responsible management of chemical waste, a process that safeguards both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 954422-25-4), a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from data on structurally similar pyrazolopyrimidine derivatives and established regulatory guidelines.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Due to its chemical structure—a chlorinated pyrazolopyrimidine—this compound must be presumed to be a hazardous waste. Safety Data Sheets for analogous compounds, such as 6-Chloro-7-deazapurine and other aminopyrimidine derivatives, consistently indicate hazards including skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1] Therefore, the initial and most critical step is to treat this compound with the appropriate level of caution.
Key Hazard Considerations:
-
Halogenated Organic Compound: The presence of chlorine categorizes this compound as a halogenated organic waste. Such compounds are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and hazardous byproducts upon improper disposal.
-
Toxicity: The toxicological properties have not been fully investigated.[1] However, based on similar structures, it should be handled as a substance that may be harmful if ingested, inhaled, or comes into contact with skin.
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions within waste containers. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Container Selection and Labeling:
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable choice for many organic solids and solutions. Avoid metal containers for acidic solutions of the compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard).
The following diagram illustrates the decision-making process for waste segregation:
Sources
A Researcher's Comprehensive Guide to Safely Handling 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine
As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from best practices for handling structurally similar chlorinated heterocyclic and pyrimidine-based compounds. This guide is designed to empower you with a self-validating system of protocols, ensuring both your safety and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Recommended Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. The causality behind each selection is to create a robust barrier against the primary routes of exposure: inhalation, dermal contact, and ocular contact.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a heightened risk of splashing or aerosolization.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for handling small quantities.[4] For prolonged contact or when handling larger amounts, it is crucial to consult the glove manufacturer's chemical resistance guide to select a more robust material like butyl rubber or neoprene.[2][3] Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is essential to protect the skin.[2][4] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of this solid compound should be performed within a certified chemical fume hood to control airborne particles. If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator is required.[2][5] This may necessitate annual medical evaluations and fit testing.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for safe handling. This workflow is designed to be a self-validating system, minimizing the opportunity for error and exposure.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, a rapid and informed response is crucial to mitigate any potential harm.
Spill Response Protocol
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate the Area : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill : For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[6]
-
Neutralize and Absorb : Working from the outside in, apply an appropriate absorbent material to the spill.[6]
-
Collect and Dispose : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate the Area : Clean the spill area with a suitable decontaminating solution, followed by soap and water.[7][8]
Personal Exposure Response
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][10]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personal safety.
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste containing this compound.
All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, should be treated as hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. The incineration of chlorinated compounds requires specialized facilities to prevent the formation of highly toxic byproducts like dioxins.[11] Therefore, never dispose of this chemical down the drain or in regular trash.[12]
References
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
- Pyrimidine - Safety D
- Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione. Benchchem.
- Material Safety D
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Safety D
- 7-chloro-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine. Guidechem.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
- SAFETY D
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- 7-Chloro-pyrazolo[1,5-a]pyrimidine | 58347-49-2. Sigma-Aldrich.
- Spills and Emergencies.
- Safety D
- SAFETY D
- SAFETY D
- Personal protective equipment for preparing toxic drugs. GERPAC.
- 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8. ChemicalBook.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency.
- Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials.
- Disposal of Chlorine-Containing Wastes.
- Disposal methods for chlorinated arom
- Guidance on Storage and Handling of Chlorin
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 9. hmdb.ca [hmdb.ca]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
